Gly6
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O7/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFPXLWGZWAWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192125 | |
| Record name | Hexaglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3887-13-6 | |
| Record name | Hexaglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3887-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexaglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RE43SN65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Primary Structure of Hexaglycine (Gly6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The primary structure of a peptide or protein is the linear sequence of its amino acid residues.[1][2][3] This sequence is fundamental, as it dictates the higher-order secondary, tertiary, and quaternary structures, and consequently, the molecule's biological function. This guide provides a detailed examination of the primary structure of Hexaglycine, a peptide commonly referred to as Gly6.
Hexaglycine is a homooligopeptide consisting of six glycine residues linked by peptide bonds.[4] Glycine is the simplest of the 20 proteinogenic amino acids, featuring a single hydrogen atom as its side chain.[5][6] This simplicity makes this compound an important model peptide for biophysical studies, including investigations into peptide folding, aggregation, and the fundamental properties of the peptide backbone. Its use as a flexible linker in recombinant proteins and as a substrate in enzymatic assays further highlights its significance in biochemical research.[4][7]
This document will detail the physicochemical properties of this compound, outline the definitive experimental protocols for elucidating its primary structure, and provide a logical workflow for its characterization.
Physicochemical Properties and Structural Data
The primary structure of this compound is defined by the covalent sequence of its six glycine residues. The structure is written from the N-terminus (with a free amino group) to the C-terminus (with a free carboxyl group).
Sequence: Gly-Gly-Gly-Gly-Gly-Gly
The table below summarizes the key quantitative data for Hexaglycine.
| Property | Value | Data Source / Method |
| Chemical Formula | C₁₂H₂₀N₆O₇ | Calculation |
| Average Molecular Weight | 360.32 g/mol | Calculation |
| Monoisotopic Mass | 360.1448 Da | Calculation |
| Amino Acid Composition | Glycine (6) | Theoretical |
| Isoelectric Point (pI) | ~5.97 | Estimation |
| Solubility | Low in water | [8] |
| Chirality | Achiral | [6] |
Methodologies for Primary Structure Elucidation
Determining the primary structure of a peptide like this compound involves a combination of techniques to confirm both its amino acid composition and their specific sequence. The principal methods are Amino Acid Analysis, Edman Degradation, and Mass Spectrometry.
Experimental Protocol: Amino Acid Analysis (AAA)
Amino Acid Analysis is used to determine the amino acid composition of a peptide.[9][10][11][12] It confirms which amino acids are present and in what relative quantities, but does not provide sequence information.
Objective: To confirm that the peptide is composed solely of glycine.
Methodology:
-
Acid Hydrolysis:
-
An accurately weighed sample of this compound (approx. 1-5 nmol) is placed in a hydrolysis tube.
-
6 M Hydrochloric Acid (HCl) containing 0.1% phenol is added.
-
The tube is evacuated and sealed under vacuum to prevent oxidation.
-
The sample is heated at 110°C for 24 hours to completely hydrolyze all peptide bonds.[11]
-
After hydrolysis, the HCl is removed by vacuum centrifugation.
-
-
Derivatization:
-
The liberated amino acids are derivatized to make them detectable by chromatography. A common method is pre-column derivatization with phenyl isothiocyanate (PITC).[13]
-
The dried hydrolysate is redissolved in a basic solution (e.g., sodium bicarbonate buffer, pH 8-9) and reacted with PITC at approximately 40-50°C.[14] This reaction forms stable phenylthiocarbamyl (PTC) amino acid derivatives.
-
-
Chromatographic Separation & Quantification:
-
The PTC-amino acid mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The separation is typically achieved using a C18 column with a gradient elution system (e.g., acetonitrile and sodium acetate buffer).
-
Detection is performed using a UV detector at ~254 nm.
-
The retention time and peak area of the sample are compared to those of a known amino acid standard mixture for identification and quantification.[9][10]
-
Experimental Protocol: Edman Degradation Sequencing
Edman degradation is a classic chemical method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[15][16]
Objective: To determine the linear sequence of amino acids.
Methodology: The process is automated and cyclical, with each cycle identifying one amino acid residue.[17]
-
Coupling: The peptide sample is immobilized on a solid support (e.g., a PVDF membrane) and treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl-peptide (PTC-peptide).[14][15]
-
Cleavage: The sample is then treated with anhydrous trifluoroacetic acid (TFA). This selectively cleaves the peptide bond between the first and second residues, releasing the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[15][17]
-
Conversion & Identification: The ATZ-amino acid is extracted with an organic solvent and then treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) derivative.[15] This PTH-amino acid is identified by comparing its retention time on HPLC with known PTH-amino acid standards.
-
Repetition: The shortened peptide chain is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid. For this compound, this process would be repeated six times, yielding PTH-Glycine in each cycle.
Experimental Protocol: Mass Spectrometry (MS) Sequencing
Mass spectrometry is the preferred modern method for peptide sequencing due to its high sensitivity, speed, and accuracy.[17][18] Tandem mass spectrometry (MS/MS) is typically employed.[19][20]
Objective: To determine the peptide's mass and deduce its amino acid sequence from fragmentation patterns.
Methodology:
-
Sample Preparation & Ionization:
-
The this compound sample is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
The sample is introduced into the mass spectrometer and ionized, most commonly using Electrospray Ionization (ESI).[21] ESI generates protonated molecular ions, [M+H]⁺, in the gas phase.
-
-
MS1 Analysis (Mass Determination):
-
The mass-to-charge ratio (m/z) of the intact peptide ion is measured in the first mass analyzer. For this compound, this would yield an m/z value corresponding to its molecular weight (e.g., 361.1521 for [M+H]⁺).
-
-
MS2 Analysis (Fragmentation and Sequencing):
-
The precursor ion of interest (the [M+H]⁺ ion of this compound) is isolated.
-
It is then subjected to fragmentation, typically through Collision-Induced Dissociation (CID), where the ion collides with an inert gas (e.g., argon or nitrogen).[22]
-
The collisions induce fragmentation along the peptide backbone, primarily at the peptide bonds, creating a series of product ions (b-ions and y-ions).
-
The m/z ratios of these fragment ions are measured in the second mass analyzer.
-
-
Sequence Deduction (De Novo Sequencing):
-
The amino acid sequence is reconstructed by analyzing the mass differences between consecutive ions in the b-ion or y-ion series.[19][20]
-
For this compound, the mass difference between adjacent peaks in a series will consistently correspond to the residue mass of glycine (57.02 Da). This confirms the homogenous Gly-Gly-Gly-Gly-Gly-Gly sequence.
-
Visualization of Workflow and Structure
Workflow for Primary Structure Determination
The following diagram illustrates the logical workflow for the comprehensive determination of the primary structure of a peptide such as this compound, integrating the key experimental protocols.
Caption: Workflow for Peptide Primary Structure Determination.
Logical Relationship of this compound Structure
This diagram illustrates the hierarchical nature of the this compound peptide, from its constituent atoms to the final primary structure.
Caption: Hierarchical Composition of Hexaglycine (this compound).
References
- 1. Protein Primary Structure Characterization Methods - Creative Proteomics [creative-proteomics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Proteins [www2.chemistry.msu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. byjus.com [byjus.com]
- 6. Glycine - Wikipedia [en.wikipedia.org]
- 7. Structure and properties of peptides made of only glycine residues. – Kudos: Growing the influence of research [growkudos.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. usp.org [usp.org]
- 10. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 11. researchgate.net [researchgate.net]
- 12. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Edman degradation - Wikipedia [en.wikipedia.org]
- 16. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 17. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 21. Mechanism of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and History of Hexaglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaglycine (Gly-Gly-Gly-Gly-Gly-Gly), a homooligomer of the simplest amino acid, glycine, represents a fundamental model peptide in the study of peptide chemistry, structure, and function. Its discovery is intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century, which laid the groundwork for peptide synthesis and our understanding of proteins as polypeptide chains. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and experimental protocols related to hexaglycine. It is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development who utilize peptides in their work.
Discovery and Historical Context
The story of hexaglycine begins with the birth of peptide chemistry itself. The seminal figure in this field is the German chemist Emil Fischer . In 1901, Fischer and his colleague Ernest Fourneau reported the synthesis of the first dipeptide, glycylglycine[1][2]. This achievement was a crucial first step in proving Fischer's hypothesis that proteins are long chains of amino acids linked by what he termed "peptide bonds."[1]
Fischer's early work involved the use of α-haloacyl halides, which were reacted with amino acid esters followed by ammonolysis to form the peptide bond. While he did not specifically document the synthesis of hexaglycine in his earliest publications, his systematic approach to elongating peptide chains laid the direct conceptual and methodological foundation for its eventual synthesis[2][3]. Following the synthesis of glycylglycine, Fischer and his group went on to synthesize progressively longer glycine oligomers to study the properties of the peptide bond and the transition from simple peptides to polypeptides[4][5]. The synthesis of an octadecapeptide containing leucine and glycine residues in 1907 demonstrated the power of these early synthetic methods[4].
The term "peptide" was coined by Fischer in 1902 to describe these smaller amino acid chains[1][6]. The early 20th century was a period of intense research into the nature of proteins, and the synthesis of well-defined oligopeptides like hexaglycine was critical for confirming the polypeptide structure of these essential biomolecules[5].
Physicochemical Properties of Hexaglycine
Hexaglycine is a white, crystalline solid that is soluble in water. Its simple, repeating structure makes it an ideal model for studying the fundamental properties of peptides.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₆O₇ | PubChem |
| Molecular Weight | 360.32 g/mol | PubChem |
| CAS Number | 3887-13-6 | PubChem |
| IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | PubChem |
| Calculated LogP | -5.5 | PubChem |
| Hydrogen Bond Donors | 7 | PubChem |
| Hydrogen Bond Acceptors | 8 | PubChem |
| Enthalpy of Formation (ΔfH°solid) | -1650 ± 12 kJ/mol | NIST WebBook[7][8] |
| Enthalpy of Combustion (ΔcH°solid) | -5930 ± 11 kJ/mol | NIST WebBook[7][8] |
| Calculated Water Solubility (log10WS) | 1.80 | Cheméo[9][10] |
| Calculated Melting Point (Tfus) | 569 ± 7 K (for glycine) | Cheméo[10] |
Experimental Protocols
The synthesis and purification of hexaglycine can be achieved through both solution-phase and solid-phase methods.
Solution-Phase Synthesis of Hexaglycine (Conceptual Workflow)
Historically, oligoglycines were synthesized in solution. This method, while classic, is more labor-intensive for longer peptides compared to solid-phase synthesis. The general strategy involves the sequential coupling of protected glycine units.
Caption: Conceptual workflow for the solution-phase synthesis of hexaglycine.
Protocol:
-
Protection of Glycine: The C-terminus of glycine is protected as a benzyl ester (Gly-OBzl), and the N-terminus of another glycine molecule is protected with a tert-butyloxycarbonyl (Boc) group (Boc-Gly-OH).
-
Coupling: Boc-Gly-OH and Gly-OBzl are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., dichloromethane or dimethylformamide).
-
Purification: The resulting dipeptide, Boc-Gly-Gly-OBzl, is purified from byproducts by extraction and crystallization.
-
Deprotection: The Boc group is removed using an acid, typically trifluoroacetic acid (TFA), to yield the free amine of the dipeptide.
-
Iteration: The cycle of coupling and deprotection is repeated with additional Boc-Gly-OH units until the desired hexapeptide is assembled.
-
Final Deprotection: Both the N-terminal Boc group and the C-terminal benzyl ester are removed. The benzyl group is typically removed by catalytic hydrogenation.
-
Final Purification: The crude hexaglycine is purified by recrystallization or chromatography.
Solid-Phase Peptide Synthesis (SPPS) of Hexaglycine (Fmoc-based)
Modern peptide synthesis predominantly utilizes SPPS, a more efficient method for preparing peptides. The Fmoc/tBu strategy is a common approach.
Caption: Workflow for the Fmoc-based solid-phase synthesis of hexaglycine.
Protocol:
-
Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin or load Fmoc-Gly-OH onto a suitable resin (e.g., Wang resin). The resin is swelled in a suitable solvent like dimethylformamide (DMF)[11][12].
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound glycine is removed by treating with a solution of 20% piperidine in DMF[11][12][13].
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc adduct[11][13].
-
Amino Acid Coupling: The next Fmoc-glycine (Fmoc-Gly-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and added to the resin. The reaction is allowed to proceed to completion[11][13].
-
Washing: The resin is again washed with DMF to remove excess reagents and byproducts[11][13].
-
Iteration: Steps 2-5 are repeated for each subsequent glycine residue until the hexaglycine sequence is assembled.
-
Final Fmoc Deprotection: The Fmoc group from the final glycine residue is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and any side-chain protecting groups (not applicable for glycine) are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water[11].
-
Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[14][15].
-
Characterization: The purity and identity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and NMR spectroscopy[16][17][18].
Purification and Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically used for peptide purification[14][15].
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a common mobile phase system[14].
-
Detection: The peptide is detected by UV absorbance at 214 nm (the peptide bond) and 280 nm (if aromatic residues are present, though not in hexaglycine)[15].
Mass Spectrometry (MS):
-
MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is a common technique for determining the molecular weight of peptides. For hexaglycine, the expected [M+H]⁺ ion would be at m/z 361.15[19].
-
ESI-MS: Electrospray ionization mass spectrometry can also be used and provides highly accurate mass measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a solvent like D₂O, the ¹H NMR spectrum of hexaglycine will show a series of signals for the α-protons of the six glycine residues, typically in the range of 3.5-4.0 ppm[4][10][15].
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons (around 170-175 ppm) and the α-carbons (around 40-45 ppm) of the glycine residues[10][15].
Biological Significance and Signaling
While hexaglycine itself is not known to be a primary signaling molecule, glycine plays a crucial role as a neurotransmitter and has been shown to have signaling functions in non-neuronal cells[20][21][22].
Glycine Receptor Signaling:
Glycine acts as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors (GlyRs), which are ligand-gated chloride ion channels[20][21]. In non-neuronal cells, such as immune and endothelial cells, glycine signaling can modulate cellular processes like proliferation and inflammation[20][21][22]. The activation of GlyRs in these cells can lead to changes in membrane potential and intracellular calcium levels, thereby triggering downstream signaling cascades[20][21].
Caption: A simplified diagram of glycine receptor signaling in non-neuronal cells.
Hexaglycine in Research:
Hexaglycine is frequently used as a model substrate for studying peptidases and proteases[20]. Its simple structure allows for the straightforward analysis of enzyme kinetics and cleavage specificity. It has also been employed in studies of peptide structure, dynamics, and as a linker in various bioconjugation applications.
Conclusion
Hexaglycine, a simple yet significant molecule, holds a central place in the history of peptide science. From its conceptual origins in the groundbreaking work of Emil Fischer to its modern-day use as a model peptide in biophysical and biochemical research, hexaglycine continues to be a valuable tool for scientists. This guide provides a foundational understanding of its history, properties, and the experimental methodologies used to synthesize and study this fundamental oligopeptide.
References
- 1. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 4. rsc.org [rsc.org]
- 5. What to synthesize? From Emil Fischer to peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 7. Hexaglycine [webbook.nist.gov]
- 8. Hexaglycine [webbook.nist.gov]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Hexaglycine (CAS 3887-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Glycine(56-40-6) 1H NMR spectrum [chemicalbook.com]
- 18. Differentiation of isomeric N-glycan structures by normal-phase liquid chromatography-MALDI-TOF/TOF tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Portal [research.usc.edu.au]
- 22. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
The Pivotal Role of Glycine at Position 6 (Gly6) in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the functional significance of the glycine residue at the sixth position (Gly6) in proteins. While the importance of glycine, in general, is well-established, this paper delves into the specific and critical roles that this compound plays in protein structure, function, and regulation. Through an examination of key protein families, including kinases and G-protein coupled receptors (GPCRs), this guide elucidates how the unique properties of glycine at this specific N-terminal position can dictate protein stability, enzymatic activity, and involvement in complex signaling pathways. This document also serves as a practical resource, offering detailed experimental protocols for investigating the function of this compound and quantitative data from seminal studies to support future research and drug development endeavors.
The Structural and Functional Importance of N-Terminal Glycine
Glycine, the simplest of all amino acids, possesses a single hydrogen atom as its side chain. This minimalistic structure confers a high degree of conformational flexibility, allowing it to reside in sterically restricted environments within a protein's three-dimensional structure.[1] When located at or near the N-terminus of a polypeptide chain, glycine residues can be instrumental in a variety of biological processes, including protein stability, post-translational modifications, and protein-protein interactions.
N-Terminal Glycine in Protein Stability: The N-Degron Pathway
The identity of the N-terminal amino acid can be a primary determinant of a protein's half-life through a process known as the N-degron pathway. In this pathway, specific N-terminal residues are recognized as "degrons," signals for ubiquitination and subsequent degradation by the proteasome.[2][3] While some N-terminal residues are stabilizing, others are destabilizing.
N-terminal glycine can act as a degron, targeting the protein for degradation. This process is mediated by specific E3 ubiquitin ligases, such as ZYG11B and ZER1, which recognize the N-terminal glycine and facilitate the attachment of ubiquitin.[4][5] This quality control mechanism is particularly important for proteins that fail to undergo N-myristoylation, a lipid modification that typically occurs on an N-terminal glycine and masks it from the degradation machinery.[4][5]
Quantitative Analysis of N-Terminal Glycine Proteoform Dynamics
The degradation rates of proteins with N-terminal glycine can be systematically quantified using pulse-chase labeling coupled with multiplexed proteomics. This technique allows for the comparison of the half-lives of proteoforms with N-terminal glycine to the half-lives of the total protein population.
| Protein Group | Median Half-life (hours) | Observation |
| Proteoforms with N-terminal Glycine | Significantly lower than whole proteome | A subset of these proteoforms degrades very rapidly.[2][6] |
| Whole Proteome | Varies widely | Represents the overall protein stability in the cell.[2][6] |
N-Terminal Glycine as a Site for Myristoylation
N-myristoylation is the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[7][8] This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is typically a co-translational event occurring after the cleavage of the initiator methionine.[7] Myristoylation increases the hydrophobicity of the protein, facilitating its association with cellular membranes and mediating protein-protein interactions.[9] This modification is crucial for the function of numerous signaling proteins, including G-protein alpha subunits and Src family tyrosine kinases.
Logical Relationship of N-Terminal Glycine Processing
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A glycine-specific N-degron pathway mediates the quality control of protein N-myristoylation [repository.cam.ac.uk]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Myristoylation - Wikipedia [en.wikipedia.org]
- 8. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
Investigating the Function of Hexaglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaglycine, a homooligomer of six glycine residues, represents a fundamental peptide structure with significant implications in various biological and biotechnological contexts. Its inherent flexibility, hydrophilicity, and defined length make it a valuable tool in protein engineering, drug delivery, and as a model system for studying peptide biophysics. This technical guide provides an in-depth exploration of the core functions of hexaglycine, supported by quantitative data, detailed experimental protocols, and visual representations of associated molecular processes.
Core Functions of Hexaglycine
The primary functions of hexaglycine are rooted in its unique structural properties. The absence of a side chain in glycine residues imparts a high degree of conformational freedom, allowing hexaglycine to act as a flexible and soluble linker.
Flexible Linker in Protein Engineering
Hexaglycine and other polyglycine sequences are extensively used as flexible linkers to connect different protein domains. This flexibility is crucial for:
-
Maintaining Domain Function: By tethering functional domains, hexaglycine allows them to fold and function independently without steric hindrance.
-
Facilitating Protein-Protein Interactions: In fusion proteins, a hexaglycine linker can provide the necessary spatial separation and orientation for two domains to interact effectively.
-
FRET-Based Biosensors: In Förster Resonance Energy Transfer (FRET) biosensors, hexaglycine is often used as a spacer between donor and acceptor fluorophores. Conformational changes in a sensing domain, induced by ligand binding, alter the distance between the fluorophores, leading to a change in the FRET signal. The length and flexibility of the hexaglycine linker are critical for optimizing the dynamic range of the biosensor.[1][2]
Substrate for Enzymatic Cleavage
Polyglycine sequences, including hexaglycine, are recognized and cleaved by specific proteases. This property is exploited in various biochemical applications.
-
Lysostaphin: This endopeptidase from Staphylococcus simulans specifically cleaves the pentaglycine cross-bridges in the peptidoglycan of Staphylococcus aureus.[3][4] While the primary target is pentaglycine, lysostaphin can also cleave hexaglycine.[5]
-
Fungal Polyglycine Hydrolases: Certain fungal pathogens secrete proteases that cleave polyglycine regions in plant chitinases as a mechanism to overcome plant defense systems.[6][7]
Role in Cell Adhesion
When coupled with cell-adhesion motifs like Arginine-Glycine-Aspartic acid (RGD), hexaglycine can act as a spacer to present the motif effectively to cell surface receptors (integrins). The flexibility of the hexaglycine linker can influence the binding affinity and subsequent cell adhesion and signaling.[8][9]
Quantitative Data
The following tables summarize key quantitative data related to the physicochemical properties of hexaglycine and its functional characteristics.
Table 1: Physicochemical Properties of Hexaglycine
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₆O₇ | |
| Molecular Weight | 360.32 g/mol | |
| pKa (α-carboxyl group) | ~2.34 | [10] |
| pKa (α-amino group) | ~9.60 | [10] |
| Solubility in Water | High | [11] |
Table 2: Thermodynamic Properties of Hexaglycine
| Property | Value | Unit | Source |
| Standard Enthalpy of Formation (solid) | -1650 ± 12 | kJ/mol | [12] |
| Standard Enthalpy of Combustion (solid) | -5930 ± 11 | kJ/mol | [12] |
Table 3: Kinetic Parameters for Lysostaphin Cleavage of Pentaglycine *
| Parameter | Value | Unit | Source |
| kcat | 0.05 | s⁻¹ | [13] |
| KM | 301 | nM | [13] |
| kcat/KM | 1.6 x 10⁵ | M⁻¹s⁻¹ | [13] |
Note: Data is for pentaglycine as a substrate, which serves as a close approximation for hexaglycine.
Table 4: Cell Adhesion Mediated by RGD-Penta-glycine Peptide
| Peptide | Number of Attached Cells / 0.77 mm² | Source |
| C-RGDNY | ~150 | [9] |
| CGG-RGDNY | ~250 | [9] |
| C(G)₅-RGDNY | ~350 | [9] |
Experimental Protocols
Solid-Phase Synthesis of Hexaglycine
This protocol describes the manual solid-phase synthesis of hexaglycine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-glycine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 100 mg of Fmoc-Gly-Wang resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Amino Acid Coupling (repeated for 5 cycles):
-
In a separate vial, dissolve Fmoc-glycine (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in 1 mL of DMF.
-
Pre-activate for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection: Perform the deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 2 mL) and methanol (3 x 2 mL) and dry under vacuum.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to 10 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude hexaglycine peptide under vacuum.
-
Diagram of Solid-Phase Peptide Synthesis Workflow:
Purification of Hexaglycine by HPLC
Materials:
-
Crude hexaglycine
-
Reverse-phase C18 HPLC column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector (220 nm)
Procedure:
-
Sample Preparation: Dissolve the crude hexaglycine in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain pure hexaglycine.
-
Enzymatic Cleavage Assay of Hexaglycine by Lysostaphin
This protocol describes a colorimetric assay to monitor the cleavage of hexaglycine by lysostaphin.[3]
Materials:
-
Hexaglycine
-
Lysostaphin
-
Tris buffer (50 mM, pH 7.5)
-
Ninhydrin reagent
-
Microplate reader
Procedure:
-
Reaction Setup:
-
Prepare a 1 mM solution of hexaglycine in Tris buffer.
-
Prepare a 1 µM solution of lysostaphin in Tris buffer.
-
In a microplate well, mix 50 µL of the hexaglycine solution with 50 µL of the lysostaphin solution.
-
As a negative control, mix 50 µL of the hexaglycine solution with 50 µL of Tris buffer.
-
-
Incubation: Incubate the plate at 37°C.
-
Colorimetric Detection:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 10 µL aliquot from each reaction and transfer to a new microplate.
-
Add 100 µL of ninhydrin reagent to each aliquot.
-
Heat the plate at 100°C for 10 minutes.
-
Cool the plate to room temperature and measure the absorbance at 570 nm.
-
-
Data Analysis: Plot the absorbance at 570 nm against time to determine the reaction rate. An increase in absorbance indicates the generation of new free amino groups upon peptide cleavage.
Diagram of Lysostaphin Cleavage Assay Workflow:
Signaling Pathways Involving Glycine-Rich Motifs
While hexaglycine itself is not a direct signaling molecule, glycine-rich domains are integral components of proteins involved in various signaling pathways, particularly in plants. These domains often mediate protein-protein or protein-RNA interactions.[14][15][16] Glycine-Rich Proteins (GRPs) in plants, for instance, are involved in stress signaling and developmental processes.
Diagram of a Generalized Plant Stress Signaling Pathway Involving a Glycine-Rich Protein (GRP):
Conclusion
Hexaglycine is a versatile peptide with a range of functions primarily derived from its inherent flexibility and chemical simplicity. As a flexible linker, it is a powerful tool in the design of fusion proteins and biosensors. Its role as a substrate for specific enzymes provides opportunities for controlled cleavage in various biotechnological applications. Furthermore, its use as a spacer in conjunction with bioactive motifs highlights its potential in biomaterial and drug delivery design. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and scientists seeking to utilize hexaglycine in their work. Further investigation into the specific kinetic parameters of hexaglycine cleavage by various enzymes and its quantitative impact on the efficacy of drug delivery systems will continue to expand its utility in the field of drug development and molecular biology.
References
- 1. Frontiers | Resource for FRET-Based Biosensor Optimization [frontiersin.org]
- 2. A Toolbox of Genetically Encoded FRET-Based Biosensors for Rapid l-Lysine Analysis | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Electrostatic-Mediated Affinity Tuning of Lysostaphin Accelerates Bacterial Lysis Kinetics and Enhances In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A colorimetric microtiter plate assay for lysostaphin using a hexaglycine substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyglycine hydrolases: Fungal β-lactamase-like endoproteases that cleave polyglycine regions within plant class IV chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 8. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding and applications of Ser/Gly linkers in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Protein motifs and their structure-functional role] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Frontiers | Plant Glycine-Rich Proteins in Stress Response: An Emerging, Still Prospective Story [frontiersin.org]
- 15. Plant Glycine-Rich Proteins in Stress Response: An Emerging, Still Prospective Story - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Preliminary studies on Gly6 peptide
An In-Depth Technical Guide on the Gly6 Peptide: From a Simple Oligomer to a Critical Structural Motif
Introduction
The term "this compound peptide" can be interpreted in two distinct contexts within biochemical and pharmacological research. In its most direct sense, it refers to hexaglycine , a simple linear oligopeptide composed of six glycine residues. Hexaglycine serves as a fundamental model peptide for biophysical studies and as a substrate for specific enzymes. More broadly and with greater significance in drug development, "this compound" refers to the crucial role of a glycine residue at the sixth position of a peptide sequence. This motif is famously critical in the function of Gonadotropin-Releasing Hormone (GnRH), where its unique conformational flexibility is essential for receptor binding and biological activity. This guide provides a comprehensive technical overview of both interpretations, addressing researchers, scientists, and drug development professionals.
Part 1: The Hexaglycine Peptide (Gly-Gly-Gly-Gly-Gly-Gly)
Hexaglycine is the simplest oligopeptide of its length, offering a unique model for studying peptide backbone dynamics and interactions.
Core Concepts: Structure and Properties
Hexaglycine (this compound) is a linear peptide with the sequence Gly-Gly-Gly-Gly-Gly-Gly.[1] Its structure is characterized by the repetitive, flexible nature of the glycine residue, which lacks a side chain. This flexibility allows it to adopt a wide range of conformations in solution.[2]
| Property | Value | Source |
| Molecular Formula | C12H20N6O7 | [2][3] |
| Molecular Weight | 360.32 g/mol | [2][3] |
| IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | [2] |
| CAS Number | 3887-13-6 | [2][3] |
| Octanol/Water Partition Coeff. (LogP) | -5.389 (Calculated) | [4] |
| Water Solubility (LogS) | 1.80 (Calculated) | [4] |
Function
The primary documented role of hexaglycine is as a specific peptide substrate. It is notably cleaved by bacterial enzymes such as zoocin A and lysostaphin, making it a useful tool in microbiology and enzymology for assaying the activity of these lytic agents.[1]
Experimental Protocols
The synthesis and purification of a simple, soluble peptide like hexaglycine are straightforward and follow standard methodologies.
1.3.1 Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The process involves assembling the peptide chain step-by-step while the C-terminus is anchored to an insoluble resin support.[5]
Methodology:
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[6][7]
-
First Amino Acid Coupling: Couple the first Fmoc-protected glycine (Fmoc-Gly-OH) to the resin. For Wang resin, this is typically achieved using an activating agent like HBTU/HOBt and a base such as DIPEA in DMF.[6]
-
Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF to expose the free amine for the next coupling step.[7]
-
Chain Elongation: Repeat the coupling and deprotection cycle for the remaining five glycine residues. Each cycle consists of:
-
Washing the resin with DMF.
-
Coupling the next Fmoc-Gly-OH using activating agents (e.g., HBTU/HOBt/DIPEA).
-
Washing the resin with DMF.
-
Fmoc deprotection with 20% piperidine/DMF.
-
-
Cleavage and Deprotection: Once the full hexaglycine sequence is assembled, cleave the peptide from the resin and remove any side-chain protecting groups (though glycine has none). This is typically done using a cleavage cocktail, most commonly containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6][7]
-
Precipitation and Collection: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with ether to remove scavengers and by-products. The crude peptide is then dried under a vacuum.[6]
1.3.2 Purification via Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for purifying peptides based on their hydrophobicity.[8]
Methodology:
-
Sample Preparation: Dissolve the crude, dried hexaglycine peptide in the initial mobile phase, typically a mixture of water and a small amount of acetonitrile (ACN) with 0.1% TFA.
-
Column and Solvents: Use a preparative C18 silica-based column. The mobile phases are typically:
-
Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. For a very polar peptide like hexaglycine, the gradient might range from 0% to 30% Solvent B over 30-60 minutes.[8]
-
Detection and Fraction Collection: Monitor the column eluent using a UV detector at 210-220 nm.[8] Collect fractions corresponding to the main peak, which represents the purified hexaglycine.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the pure fractions and freeze-dry (lyophilize) them to obtain a stable, powdered final product.
Part 2: The Glycine-6 Motif: A Case Study of Gonadotropin-Releasing Hormone (GnRH)
The functional importance of a this compound residue is best exemplified by the decapeptide hormone GnRH, which is a primary regulator of reproduction.[10][11]
Core Concepts: The Structural and Functional Importance of this compound in GnRH
The sequence of native GnRH is pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2. The glycine at position 6 is conformationally unique. Lacking a side chain, it can adopt dihedral angles that are sterically hindered for all other L-amino acids. This flexibility allows the GnRH peptide to form a stable β-II' turn structure, which brings the N-terminal (residues 1-3) and C-terminal (residues 7-10) regions into proximity.[10][12] This "horseshoe-like" conformation is critical for high-affinity binding to the GnRH receptor.[12]
Substituting the achiral this compound with a D-amino acid can further stabilize this turn, leading to synthetic analogs with dramatically increased receptor binding affinity (up to 1000-fold) and greater resistance to enzymatic degradation.[10][12][13]
GnRH Receptor Signaling Pathway
The GnRH receptor (GnRHR) is a member of the G-protein coupled receptor (GPCR) family.[14] Its activation by GnRH in pituitary gonadotrope cells initiates a well-characterized signaling cascade leading to the synthesis and secretion of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[15][16] The primary pathway involves coupling to the Gαq/11 G-protein.[11][17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hexaglycine | C12H20N6O7 | CID 138069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexaglycine [webbook.nist.gov]
- 4. Hexaglycine (CAS 3887-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. bachem.com [bachem.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. bachem.com [bachem.com]
- 9. hplc.eu [hplc.eu]
- 10. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 12. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 15. Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM [glowm.com]
- 16. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. mdpi.com [mdpi.com]
Hexaglycine: A Comprehensive Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaglycine, a homooligomer composed of six glycine residues, serves as a fundamental building block and versatile tool in a wide array of basic scientific research and drug development applications. Its inherent flexibility, hydrophilicity, and biocompatibility make it an attractive component in the design of complex biomolecules and materials. This in-depth technical guide explores the core applications of hexaglycine, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in the laboratory.
Physicochemical and Thermodynamic Properties
Hexaglycine's simple, repeating structure gives rise to a unique set of physicochemical properties that are critical to its function in various applications. A summary of these properties is presented in Table 1.
Table 1: Physicochemical and Thermodynamic Properties of Hexaglycine
| Property | Value | Unit | Source |
| Molecular Formula | C₁₂H₂₀N₆O₇ | --INVALID-LINK-- | |
| Molecular Weight | 360.32 | g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | --INVALID-LINK-- | |
| CAS Number | 3887-13-6 | --INVALID-LINK-- | |
| XLogP3 | -5.5 | --INVALID-LINK-- | |
| Water Solubility (log₁₀WS) | 1.80 | mol/L | --INVALID-LINK-- |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -346.78 | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -817.58 | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 71.21 | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 142.28 | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Formation of Solid (ΔfH°solid) | -1650 ± 12 | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Combustion of Solid (ΔcH°solid) | -5930 ± 11 | kJ/mol | --INVALID-LINK-- |
I. Synthesis and Characterization of Hexaglycine
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing hexaglycine with high purity. The following section details the protocol for Fmoc-based SPPS of hexaglycine, its subsequent purification, and characterization.
A. Solid-Phase Peptide Synthesis (SPPS) of Hexaglycine
The synthesis involves the sequential addition of Fmoc-protected glycine residues to a solid support resin.
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
Prepare the coupling solution: Fmoc-Gly-OH (0.5 mmol, 5 eq.), HBTU (0.45 mmol, 4.5 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
-
Repeat: Repeat steps 2 and 3 five more times to assemble the hexaglycine chain.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Table 2: Representative Yield and Purity of Synthetic Hexaglycine
| Parameter | Value | Method |
| Crude Yield | 85-95% | Gravimetric |
| Purity (post-HPLC) | >98% | RP-HPLC (220 nm) |
B. Characterization of Hexaglycine
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm for analytical or 10 µm, 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Flow Rate: 1 mL/min for analytical or 20 mL/min for preparative.
-
Detection: UV at 220 nm.
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized hexaglycine.
Table 3: Expected Mass Spectrometry Fragments of Hexaglycine
| Ion | Calculated m/z |
| [M+H]⁺ | 361.15 |
| [M+Na]⁺ | 383.13 |
| b₂-ion | 115.05 |
| y₁-ion | 76.04 |
II. Hexaglycine as a Flexible Linker
The inherent flexibility of the glycine backbone makes hexaglycine an ideal flexible linker in the construction of fusion proteins and antibody-drug conjugates (ADCs).[1][2][3] These linkers provide spatial separation between functional domains, minimizing steric hindrance and allowing for proper folding and function.
Representative Experimental Protocol: Conjugation of a Hexaglycine-Drug Moiety to an Antibody
This protocol describes the conjugation of a maleimide-functionalized hexaglycine-drug conjugate to a monoclonal antibody.
-
Antibody Preparation: Dialyze the antibody (e.g., Trastuzumab) into a suitable buffer (e.g., PBS, pH 7.4).
-
Disulfide Bond Reduction: Reduce the interchain disulfide bonds of the antibody with a 10-fold molar excess of TCEP for 2 hours at 37°C.
-
Conjugation: Add a 5-fold molar excess of the maleimide-functionalized hexaglycine-drug conjugate to the reduced antibody and incubate for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.[4][5]
Table 4: Representative Data for an ADC with a Hexaglycine Linker
| Parameter | Value | Method |
| Average DAR | 3.5 - 4.0 | HIC-HPLC / MS |
| In vitro Plasma Stability (t₁/₂) | > 100 hours | LC-MS |
| In vivo Half-life | Dependent on antibody and payload | Pharmacokinetic studies |
III. Role in Protein Aggregation Studies
Polyglycine sequences, including hexaglycine, are known to self-assemble into β-sheet-rich structures, forming amyloid-like fibrils. This makes hexaglycine a valuable model system for studying the fundamental mechanisms of protein aggregation, which is implicated in numerous neurodegenerative diseases.[6]
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay[1][7]
This assay monitors the formation of β-sheet structures, characteristic of amyloid fibrils, by measuring the fluorescence of Thioflavin T.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of hexaglycine in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 25 µM working solution of Thioflavin T in the same buffer.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, mix the hexaglycine solution (to a final concentration of 100 µM) and the ThT working solution.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 450 nm and emission at approximately 485 nm.
-
-
Data Analysis: Plot the fluorescence intensity as a function of time to obtain a sigmoidal aggregation curve.
Table 5: Typical Parameters from a Hexaglycine Aggregation Assay
| Parameter | Description | Typical Value |
| Lag Phase (t_lag) | Time before significant aggregation occurs | Hours to days |
| Elongation Rate (k_app) | Rate of fibril growth | Varies with conditions |
| Plateau Phase | Point of aggregation saturation | Reached after extended incubation |
IV. Application in Nanotechnology and Drug Delivery
Glycine and glycine-rich peptides can be used to coat nanoparticles, enhancing their biocompatibility and providing functional groups for further modification.[6] These coated nanoparticles have applications in drug delivery, bioimaging, and diagnostics.
Experimental Protocol: Preparation of Hexaglycine-Coated Superparamagnetic Iron Oxide Nanoparticles (SPIONs)[6]
-
SPION Core Synthesis: Synthesize SPIONs by co-precipitation of FeCl₂ and FeCl₃ in an alkaline solution.
-
Surface Coating: Add an aqueous solution of hexaglycine to the SPION suspension and stir overnight to allow for surface functionalization.
-
Purification: Purify the hexaglycine-coated SPIONs by magnetic separation and washing with deionized water.
-
Drug Loading: Incubate the coated SPIONs with a solution of the desired drug (e.g., doxorubicin) to facilitate loading via electrostatic interactions or covalent conjugation.[7][8][9]
-
Characterization:
-
Size and Morphology: Dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Surface Coating: Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of hexaglycine.
-
Drug Loading Efficiency: UV-Vis spectroscopy to measure the amount of unloaded drug in the supernatant.
-
Table 6: Representative Characteristics of Hexaglycine-Coated Nanoparticles
| Parameter | Value | Method |
| Hydrodynamic Diameter | 50 - 150 nm | DLS |
| Zeta Potential | -20 to -40 mV | DLS |
| Drug Loading Capacity | 5 - 15% (w/w) | UV-Vis Spectroscopy |
| Drug Release (at pH 5.5) | > 80% in 24h | Dialysis with UV-Vis |
V. Hexaglycine as an Enzyme Substrate
Peptide linkers, including those containing glycine, can be susceptible to cleavage by certain proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[10][11] This property can be exploited for the controlled release of drugs from ADCs.
Experimental Protocol: Enzymatic Cleavage Assay of a Hexaglycine-Containing Substrate
This protocol describes an assay to measure the cleavage of a fluorogenic substrate containing a hexaglycine sequence by Cathepsin B.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a hexaglycine sequence flanked by a fluorophore and a quencher) in DMSO.
-
Prepare a solution of recombinant human Cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT and EDTA).
-
-
Assay Procedure:
-
Add the substrate to the assay buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding Cathepsin B.
-
Monitor the increase in fluorescence over time in a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot. Calculate kinetic parameters (Kₘ and k_cat) by measuring the initial velocities at varying substrate concentrations.
Table 7: Representative Kinetic Data for Cathepsin B Cleavage of a Glycine-Containing Peptide
| Parameter | Value | Unit |
| Kₘ | 10 - 100 | µM |
| k_cat | 1 - 10 | s⁻¹ |
| k_cat/Kₘ | 10⁴ - 10⁵ | M⁻¹s⁻¹ |
Conclusion
Hexaglycine is a remarkably versatile and valuable tool in modern biochemical and pharmaceutical research. Its simple structure belies a wide range of applications, from providing flexibility in complex protein constructs to serving as a model for studying protein misfolding and a component in advanced drug delivery systems. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize hexaglycine in their own investigations, fostering further innovation and discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]
- 3. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Analysis of Hexaglycine (Gly6) Enzymatic Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaglycine (Gly6), a homooligomer of six glycine residues, serves as a valuable model substrate for the investigation of specific peptidases, particularly those involved in bacterial cell wall metabolism. Its simple, repeating structure allows for a focused analysis of enzyme kinetics, cleavage site specificity, and the generation of distinct cleavage products. This technical guide provides a comprehensive overview of the enzymatic cleavage of this compound, with a primary focus on the well-characterized bacterial endopeptidases, lysostaphin and zoocin A. This document outlines key quantitative data, detailed experimental protocols, and relevant biological pathways to facilitate further research and application in drug development.
Enzymatic Systems for this compound Cleavage
The primary enzymes known to cleave polyglycine chains, including this compound, are of bacterial origin and play crucial roles in intra- and interspecies competition by targeting the peptidoglycan of other bacteria.
Table 1: Key Enzymes Known to Cleave Polyglycine Substrates
| Enzyme | Source Organism | Target Substrate | Typical Cleavage Site(s) |
| Lysostaphin | Staphylococcus simulans | Pentaglycine cross-bridges in Staphylococcus aureus peptidoglycan | Primarily between Gly2-Gly3 and Gly3-Gly4 of pentaglycine |
| Zoocin A | Streptococcus equi subsp. zooepidemicus | Peptidoglycan of susceptible streptococci | D-alanyl-L-alanine endopeptidase activity; also cleaves polyglycine |
Quantitative Analysis of this compound Cleavage
Precise kinetic parameters for the enzymatic cleavage of hexaglycine are not extensively documented in the literature. However, data from studies on the closely related pentaglycine substrate provides a strong foundation for estimating the kinetic profile of this compound cleavage by lysostaphin.
Table 2: Estimated Kinetic Parameters for Lysostaphin Cleavage of Pentaglycine
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Assay Method |
| Pentaglycine | 200 - 300 | 0.0017 - 0.0021 | 7.0 - 8.7 | FRET-based assay[1] |
| Pentaglycine | 65 | 0.05 | 777.0 | FRET-based assay with a fluorescent protein linker[2] |
Note: The kinetic parameters for this compound are expected to be in a similar range to those of pentaglycine when assayed under identical conditions.
Experimental Protocols
A thorough exploratory analysis of this compound enzymatic cleavage involves a multi-step workflow, from the cleavage reaction to the identification and quantification of the resulting fragments.
Enzymatic Cleavage of Hexaglycine
This protocol describes the basic setup for the in vitro cleavage of this compound by lysostaphin.
Materials:
-
Hexaglycine (this compound)
-
Recombinant lysostaphin
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of lysostaphin in the reaction buffer.
-
In a microcentrifuge tube, combine the this compound solution and the reaction buffer to the desired final substrate concentration.
-
Initiate the reaction by adding the lysostaphin solution to a final enzyme concentration (e.g., 1-5 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by either heat inactivation (e.g., 95°C for 5 minutes) or the addition of a protease inhibitor (e.g., EDTA for metalloproteases like lysostaphin).
-
Store the quenched samples at -20°C for subsequent analysis.
Analysis of Cleavage Products by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying the products of this compound cleavage.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A reversed-phase C18 column is suitable for separating small peptides.
Mobile Phase:
-
A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (low acetonitrile concentration).
-
Inject the quenched reaction aliquots onto the column.
-
Elute the peptides using a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Identify the peaks corresponding to undigested this compound and the cleavage products by comparing their retention times to those of known standards (e.g., Gly-Gly, Gly-Gly-Gly).
Analysis of Cleavage Products by Mass Spectrometry (MS)
Mass spectrometry provides definitive identification of the cleavage products by determining their mass-to-charge ratio.
Instrumentation:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometer.
Procedure for MALDI-TOF:
-
Mix the quenched reaction aliquots with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range for this compound and its expected fragments.
-
Identify the cleavage products by matching the observed m/z values to the theoretical masses of potential fragments (e.g., di-glycine, tri-glycine, tetra-glycine).
Visualizations
Logical Workflow for this compound Cleavage Analysis
Caption: Experimental workflow for the analysis of this compound enzymatic cleavage.
Hypothesized Cleavage of Hexaglycine by Lysostaphin
Based on the known cleavage patterns of lysostaphin on pentaglycine, the following cleavage products are hypothesized for hexaglycine.
Caption: Hypothesized cleavage of hexaglycine by lysostaphin.
Potential Signaling Pathways
While direct signaling pathways initiated by the enzymatic cleavage of extracellular this compound are not well-defined, the resulting glycine oligopeptides or the act of cleavage itself could potentially trigger cellular responses through several mechanisms.
Glycine Receptor Activation
Free glycine is a known neurotransmitter that can activate glycine receptors (GlyRs), which are ligand-gated chloride channels. While primarily studied in the central nervous system, GlyRs have also been identified in non-neuronal cells, including immune cells.
Caption: Potential signaling via glycine receptor activation.
Peptidoglycan Fragment Sensing
If this compound is part of a larger peptidoglycan structure, its cleavage can release fragments that are recognized by pattern recognition receptors (PRRs) on host cells, leading to an immune response.
Caption: Signaling initiated by peptidoglycan fragment recognition.
Conclusion
The enzymatic cleavage of hexaglycine provides a focused system for studying the activity of specific peptidases. While detailed kinetic data for this compound itself is an area for further investigation, the established methodologies for analyzing the cleavage of related polyglycine substrates offer a clear path forward for researchers. The potential for the cleavage products of this compound to engage in cellular signaling, either directly through glycine receptors or as part of larger peptidoglycan fragments, highlights the importance of understanding these enzymatic processes in the context of host-pathogen interactions and as a potential avenue for novel therapeutic development. This guide provides the foundational knowledge and experimental frameworks to support these exploratory analyses.
References
Methodological & Application
Application Note: Synthesis and Purification of Hexaglycine (Gly6)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hexaglycine (Gly6) is a simple oligopeptide consisting of six glycine residues.[1] It serves as a fundamental model peptide in various research applications, including studies of peptide structure, aggregation, and as a substrate for certain enzymes.[2] The synthesis of poly-glycine sequences can be challenging due to the potential for peptide aggregation on the solid support. This application note provides a detailed protocol for the efficient synthesis of Hexaglycine using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Physicochemical and Spectral Data
A summary of the key properties of Hexaglycine is provided below.
| Property | Value | Reference |
| Molecular Formula | C12H20N6O7 | [1] |
| Molecular Weight | 360.32 g/mol | [1] |
| IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | [1] |
| CAS Number | 3887-13-6 | [1] |
| Appearance | White to off-white powder | [3] |
Section 1: Solid-Phase Peptide Synthesis (SPPS) of Hexaglycine
Solid-phase peptide synthesis (SPPS) is the method of choice for routine peptide synthesis.[4] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The Fmoc/tBu strategy is employed, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection.[6]
Synthesis Strategy
To mitigate potential aggregation issues common with poly-glycine sequences, this protocol utilizes a combination of single Fmoc-Gly-OH and dipeptide Fmoc-Gly-Gly-OH building blocks.[7] The synthesis proceeds from the C-terminus to the N-terminus on a pre-loaded Wang resin.[6]
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| Fmoc-Gly-Wang Resin | 0.5 - 1.0 mmol/g | Novabiochem® | Starting solid support |
| Fmoc-Gly-OH | Peptide Synthesis Grade | Chem-Impex, MedchemExpress | [3][8] |
| Fmoc-Gly-Gly-OH | Peptide Synthesis Grade | Novabiochem® | |
| HBTU | Peptide Synthesis Grade | --- | Coupling activator |
| DIPEA (DIPEA) | Peptide Synthesis Grade | --- | Base for coupling |
| Piperidine | ACS Grade | --- | For Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | --- | Primary solvent |
| Dichloromethane (DCM) | ACS Grade | --- | Resin washing solvent |
| Methanol (MeOH) | ACS Grade | --- | Resin washing solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | --- | Cleavage reagent |
| Triisopropylsilane (TIS) | Reagent Grade | --- | Scavenger |
| Water | HPLC Grade | --- | Scavenger |
Experimental Protocol: SPPS of Hexaglycine (0.1 mmol scale)
1. Resin Preparation: a. Place 200 mg of Fmoc-Gly-Wang resin (0.5 mmol/g substitution) into a fritted syringe reaction vessel.[6] b. Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation. c. Drain the DMF.
2. Synthesis Cycle (Iterative Process): This cycle is repeated for each amino acid or dipeptide addition.
a. Fmoc Deprotection: i. Add 3 mL of 20% piperidine in DMF to the resin. ii. Agitate for 5 minutes and drain. iii. Add a fresh 3 mL of 20% piperidine in DMF. iv. Agitate for 15 minutes and drain.[7] v. Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
b. Amino Acid Coupling: i. In a separate vial, prepare the activation mixture:
- For Fmoc-Gly-OH: Dissolve Fmoc-Gly-OH (148.6 mg, 0.5 mmol) and HBTU (189.7 mg, 0.49 mmol) in 3 mL of DMF. Add DIPEA (174 µL, 1.0 mmol).[6]
- For Fmoc-Gly-Gly-OH: Dissolve Fmoc-Gly-Gly-OH (177.2 mg, 0.5 mmol) and HBTU (189.7 mg, 0.49 mmol) in 3 mL of DMF. Add DIPEA (174 µL, 1.0 mmol). ii. Allow the mixture to pre-activate for 2-5 minutes. iii. Add the activated solution to the deprotected resin in the reaction vessel. iv. Agitate the mixture for 1-2 hours at room temperature.[6] v. Drain the coupling solution. vi. Wash the resin with DMF (5 x 5 mL). vii. (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
3. Chain Elongation Sequence:
-
Coupling 1: Use Fmoc-Gly-OH.
-
Coupling 2: Use Fmoc-Gly-Gly-OH.
-
Coupling 3: Use Fmoc-Gly-Gly-OH.
-
After the final coupling, perform a final Fmoc deprotection step (Step 2a) to yield the free N-terminus of the hexapeptide.
4. Cleavage and Resin Washing: a. After the final deprotection and washing, wash the peptide-resin with MeOH (3 x 5 mL) and DCM (3 x 5 mL). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[6]
5. Peptide Cleavage from Resin: a. Prepare a fresh cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% Water. For 200 mg of resin, use approximately 2 mL of the cocktail.[6] b. Add the cleavage cocktail to the dry peptide-resin in a fume hood. c. Agitate the mixture for 2-3 hours at room temperature. d. Filter the solution to separate the resin, collecting the filtrate in a clean centrifuge tube. e. Wash the resin with an additional 1 mL of TFA and combine the filtrates. f. Precipitate the crude peptide by adding the TFA solution to 10 mL of cold diethyl ether. g. Centrifuge the mixture at 3000 rpm for 10 minutes, decant the ether, and repeat the ether wash twice. h. Dry the resulting white pellet under vacuum to yield the crude Hexaglycine peptide.
Caption: Overall workflow for Hexaglycine synthesis, cleavage, purification, and analysis.
References
- 1. Hexaglycine | C12H20N6O7 | CID 138069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bachem.com [bachem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing Gly6 as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexaglycine peptide (Gly6) serves as a valuable substrate for assaying the activity of specific proteases known to cleave polyglycine sequences. These enzymes are implicated in various biological processes, including bacterial cell wall degradation and host-pathogen interactions, making them attractive targets for novel therapeutic development. This document provides detailed protocols for utilizing this compound in enzyme assays, focusing on enzymes such as lysostaphin and fungal polyglycine hydrolases. The methodologies described herein are suitable for enzyme characterization, inhibitor screening, and kinetic analysis in drug discovery and life science research.
Polyglycine sequences are integral to the structure of various proteins. For instance, they form the cross-bridges in the peptidoglycan of certain bacteria, such as Staphylococcus aureus, which are the target of bacteriolytic enzymes like lysostaphin.[1][2][3] Additionally, some fungal pathogens secrete polyglycine hydrolases to break down the polyglycine linkers in plant defense proteins, facilitating infection.[4][5] The specific cleavage of these glycine-rich regions by dedicated enzymes provides a basis for developing highly selective assays.
Principle of the Assays
The enzymatic cleavage of this compound can be monitored using several detection methods. The choice of assay depends on the available instrumentation, desired throughput, and the specific experimental question.
-
Fluorescence Resonance Energy Transfer (FRET) Assay: This continuous kinetic assay is ideal for high-throughput screening. A synthetic this compound peptide is flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[6][7]
-
Mass Spectrometry (MS)-Based Assay: This endpoint assay provides high specificity and allows for the precise identification of cleavage products. MALDI-TOF mass spectrometry is particularly well-suited for analyzing the peptide fragments generated after the enzymatic reaction, confirming the cleavage site and substrate consumption.[4][5] This method is invaluable for detailed mechanistic studies and for enzymes where designing a FRET substrate is challenging.
-
Ninhydrin-Based Colorimetric Assay: This classic endpoint method offers a simple and accessible way to measure protease activity. Ninhydrin reacts with the primary amino groups of the peptide fragments. Cleavage of a this compound peptide into smaller fragments results in the generation of new N-termini, leading to an increased colorimetric signal that is proportional to enzyme activity.[8]
Featured Enzymes
Lysostaphin
Lysostaphin is a zinc-dependent endopeptidase produced by Staphylococcus simulans. It specifically cleaves the pentaglycine cross-bridges in the peptidoglycan of S. aureus, making it a potent anti-staphylococcal agent.[2][3] Its high specificity for polyglycine sequences makes this compound an excellent model substrate for studying its enzymatic activity and for screening potential inhibitors or engineered variants.
Polyglycine Hydrolases
Secreted by fungal pathogens, these enzymes target and cleave polyglycine linkers within plant defense chitinases.[4][5] Characterizing these enzymes and identifying inhibitors can lead to new strategies for protecting crops. This compound can be used as a simplified substrate to study the kinetics and specificity of this enzyme class.
Experimental Protocols
Protocol 1: FRET-Based Assay for this compound Cleavage
This protocol is adapted for a 96-well plate format suitable for kinetic analysis and high-throughput screening.
Materials and Reagents:
-
Enzyme: Purified Lysostaphin or Polyglycine Hydrolase
-
Substrate: Custom-synthesized FRET-Gly6 substrate (e.g., DABCYL-Gly-Gly-Gly-Gly-Gly-Gly-EDANS). Stock solution (10 mM) in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (Note: Optimal buffer conditions may vary by enzyme).
-
Microplate Reader: Capable of fluorescence excitation at ~340 nm and emission detection at ~490 nm.
-
Microplates: Black, flat-bottom 96-well plates.
Procedure:
-
Prepare Substrate Working Solutions: Serially dilute the FRET-Gly6 stock solution in Assay Buffer to create a range of concentrations (e.g., 0.5 µM to 100 µM) for kinetic analysis.
-
Prepare Enzyme Working Solution: Dilute the enzyme stock to the desired final concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Setup:
-
Add 50 µL of each substrate concentration to the wells of the 96-well plate.
-
Include "no enzyme" controls for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control with enzyme to check for intrinsic enzyme fluorescence.
-
-
Initiate the Reaction: Add 50 µL of the enzyme working solution to each well to start the reaction.
-
Monitor Fluorescence: Immediately place the plate in the microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes).
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the fluorescence versus time curve.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
Caption: Workflow for the FRET-based this compound cleavage assay.
Protocol 2: MALDI-TOF MS-Based Endpoint Assay
This protocol is suitable for confirming cleavage specificity and identifying product fragments.
Materials and Reagents:
-
Enzyme: Purified Lysostaphin or Polyglycine Hydrolase.
-
Substrate: Unlabeled this compound peptide. Stock solution (10 mM) in water or appropriate buffer.
-
Assay Buffer: As described in Protocol 1.
-
Reaction Stop Solution: 10% Trifluoroacetic Acid (TFA).
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (HCCA) solution in 50% acetonitrile/0.1% TFA.
-
MALDI-TOF Mass Spectrometer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
5 µL of 10x Assay Buffer
-
This compound substrate to a final concentration of 100 µM
-
Purified enzyme (concentration to be optimized)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Control Reactions: Prepare a "no enzyme" control and a "time zero" control where the stop solution is added immediately after the enzyme.
-
Incubation: Incubate the reaction tubes at the optimal temperature (e.g., 37°C) for a set period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding 5 µL of 10% TFA.
-
Sample Preparation for MALDI-TOF:
-
On a MALDI target plate, spot 1 µL of the reaction mixture.
-
Immediately add 1 µL of the MALDI matrix solution over the sample spot.
-
Allow the spot to air dry completely (co-crystallization).
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the appropriate mass range for this compound and its expected cleavage products (e.g., 50-500 m/z).
-
Analyze the spectra to identify the masses corresponding to the full-length this compound substrate and the resulting peptide fragments.
-
Data Analysis:
-
Compare the spectra from the enzyme-treated sample with the control samples.
-
Identify the m/z peaks corresponding to the cleavage products. The masses of the fragments will indicate the cleavage site(s).
-
Semi-quantitative analysis can be performed by comparing the peak intensities of the substrate and product ions.
Caption: Workflow for the MALDI-TOF MS-based this compound cleavage assay.
Protocol 3: Ninhydrin-Based Colorimetric Assay
This protocol provides a low-cost, accessible method for endpoint analysis.
Materials and Reagents:
-
Enzyme: Purified Lysostaphin.
-
Substrate: Unlabeled Pentaglycine or this compound peptide. Stock solution in water.
-
Assay Buffer: As described in Protocol 1.
-
Ninhydrin Reagent.
-
Heat Block or Water Bath.
-
Spectrophotometer and Cuvettes/Microplate.
Procedure:
-
Enzymatic Reaction: Set up reactions as described in Protocol 2 (Steps 1-3).
-
Stop Reaction: Terminate the reaction by boiling for 5-10 minutes to denature the enzyme.
-
Color Development:
-
Add an appropriate volume of ninhydrin reagent to each reaction tube.
-
Heat the tubes according to the ninhydrin reagent manufacturer's instructions (e.g., 100°C for 10-15 minutes).
-
Cool the tubes to room temperature.
-
-
Measure Absorbance:
-
Transfer the solutions to cuvettes or a clear 96-well plate.
-
Read the absorbance at 570 nm.
-
-
Standard Curve: To quantify the number of cleaved peptide bonds, create a standard curve using known concentrations of a standard (e.g., glycine or a mixture of di- and tri-glycine) treated with ninhydrin in the same manner.[8]
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the sample values.
-
Use the standard curve to convert the absorbance values into the concentration of free amino groups generated.
-
Calculate the enzyme activity based on the amount of product formed over time.
Data Presentation
While comprehensive kinetic data for this compound as a substrate is not extensively published, the following table summarizes known cleavage sites and provides a template for presenting experimentally determined kinetic parameters for polyglycine-cleaving enzymes. Researchers are encouraged to determine these parameters empirically for their specific enzyme and assay conditions.
| Enzyme | Substrate | Cleavage Site(s) | Km | Vmax | Catalytic Efficiency (kcat/Km) | Reference |
| Lysostaphin | Pentaglycine | Gly2-Gly3 (~60%) and Gly3-Gly4 (~40%) | Not Reported | Not Reported | Not Reported | [6] |
| LytM | Pentaglycine | Primarily Gly2-Gly3 | Not Reported | Not Reported | Not Reported | [1] |
| Polyglycine Hydrolase (Fvan-cmp) | ChitA polyglycine linker | Preferentially after Gly1, but also after Gly2, Gly3, Gly4, Gly5, and this compound | Not Reported | Not Reported | Not Reported | [5] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition) and should be determined for each specific application.
Logical Relationships in Drug Discovery
The use of this compound assays fits into a broader drug discovery workflow for developing inhibitors against bacterial or fungal proteases.
References
- 1. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrostatic-Mediated Affinity Tuning of Lysostaphin Accelerates Bacterial Lysis Kinetics and Enhances In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysostaphin: A Staphylococcal Bacteriolysin with Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyglycine hydrolases: Fungal β-lactamase-like endoproteases that cleave polyglycine regions within plant class IV chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of a polyglycine hydrolase determined using a RoseTTAFold model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internally quenched peptides for the study of lysostaphin: an antimicrobial protease that kills Staphylococcus aureus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity [mdpi.com]
Application Notes and Protocols for Gly6 Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for assessing the enzymatic cleavage of hexaglycine (Gly6), a linear oligopeptide. The primary model enzyme discussed is lysostaphin, an endopeptidase known to specifically cleave the glycyl-glycine bonds within the pentaglycine cross-bridges of Staphylococcus aureus peptidoglycan.[1][2] Given that this compound is a hexapeptide of glycine, assays developed for lysostaphin's activity on polyglycine substrates are directly applicable.
These protocols are valuable for a range of applications, including the screening of novel antimicrobial agents, characterization of enzyme kinetics, and inhibitor profiling. Two primary methodologies are presented: a chromogenic assay suitable for standard laboratory settings and a fluorescence resonance energy transfer (FRET) assay for higher throughput applications.
Data Presentation: Quantitative Analysis of Lysostaphin Activity
The following table summarizes kinetic parameters for lysostaphin activity on polyglycine substrates, providing a baseline for experimental design and data interpretation.
| Substrate | Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Assay Method | Reference |
| Pentaglycine-containing fluorescent protein | Lysostaphin | 65 | 0.05 | 777 | FRET | |
| Pentaglycine | Lysostaphin | Not Reported | ~0.006 | Not Reported | ¹H NMR | [3] |
| Abz-pentaglycine-EDDnp | Lysostaphin | Not Reported | Not Reported | Not Reported | FRET |
Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Protocol 1: Chromogenic this compound Cleavage Assay using Ninhydrin
This protocol is adapted from a method for determining lysostaphin activity on a pentaglycine substrate and relies on the reaction of ninhydrin with the newly formed N-terminal amino groups of the cleavage products.[1][4]
Materials:
-
This compound (Hexaglycine) substrate
-
Lysostaphin or other this compound-cleaving enzyme
-
Enzyme storage buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.5)
-
Ninhydrin reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 595 nm
-
Incubator
Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound in the desired reaction buffer.
-
Prepare a stock solution of the this compound-cleaving enzyme in a suitable storage buffer. The concentration will need to be optimized based on enzyme activity.
-
-
Enzymatic Reaction Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Test Reaction: Add this compound substrate and enzyme to the reaction buffer.
-
Negative Control (No Enzyme): Add this compound substrate to the reaction buffer without the enzyme.
-
Enzyme Control (No Substrate): Add enzyme to the reaction buffer without the this compound substrate.
-
-
The final reaction volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 0, 15, 30, 60, 120 minutes). Time points should be chosen to ensure the reaction is in the linear range.
-
-
Ninhydrin Reaction:
-
At each time point, stop the reaction by adding ninhydrin reagent to each well.
-
Incubate the plate at 85-95°C for 15-20 minutes to allow for color development.[4]
-
-
Data Acquisition and Analysis:
-
Allow the plate to cool to room temperature.
-
Measure the absorbance at 595 nm using a microplate reader.[4]
-
Subtract the absorbance of the negative and enzyme controls from the test reaction.
-
Plot the change in absorbance over time to determine the reaction rate.
-
Protocol 2: FRET-Based this compound Cleavage Assay
This protocol utilizes a synthetic this compound peptide labeled with a fluorophore and a quencher. Cleavage of the peptide separates the pair, resulting in an increase in fluorescence.[1]
Materials:
-
FRET-labeled this compound substrate (e.g., Abz-Gly-Gly-Gly-Gly-Gly-Gly-EDDnp)
-
Lysostaphin or other this compound-cleaving enzyme
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET-labeled this compound substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration.
-
Prepare a stock solution of the enzyme in the assay buffer.
-
-
Assay Setup:
-
In a black microplate, add the FRET-labeled this compound substrate to the assay buffer.
-
Initiate the reaction by adding the enzyme to the wells.
-
Include control wells with substrate only (no enzyme) to determine background fluorescence.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore-quencher pair (e.g., Ex/Em = 320/420 nm for Abz/EDDnp) at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the reaction wells.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity.
-
For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound cleavage assays.
Caption: Role of Glycine-Rich Proteins in plant stress signaling.
References
Application Notes and Protocols: The Use of Hexaglycine (Gly6) in Bacteriolytic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of hexaglycine (Gly6), a linear oligopeptide consisting of six glycine residues, in the study of bacteriolytic enzymes. This compound serves as a valuable substrate for assaying the activity of specific peptidoglycan hydrolases, which are crucial in bacterial cell wall metabolism and are targets for novel antimicrobial agents.
Application Notes
Hexaglycine's primary application in bacteriolytic studies is as a synthetic substrate for enzymes that cleave the polyglycine cross-bridges in the peptidoglycan of certain bacteria, most notably Staphylococcus aureus. The pentaglycine bridges in S. aureus are a key target for bacteriolytic enzymes, and this compound provides a simplified and readily available model for studying the kinetics and inhibition of enzymes that act on this structure.
Key Applications:
-
Enzyme Activity Assays: this compound is a substrate for glycyl-glycine endopeptidases, such as lysostaphin, allowing for the quantification of their enzymatic activity.[1][2]
-
High-Throughput Screening: The use of this compound in colorimetric or fluorometric assays enables the high-throughput screening of potential inhibitors of bacteriolytic enzymes.
-
Mechanistic Studies: By serving as a minimal substrate, this compound allows for the detailed investigation of the substrate specificity and catalytic mechanism of peptidoglycan hydrolases.
-
Quality Control: this compound can be used for the quality control and standardization of commercial preparations of bacteriolytic enzymes.
Mechanism of Action Context: Peptidoglycan Cross-linking and Bacteriolysis
Gram-positive bacteria, such as S. aureus, possess a thick cell wall composed of peptidoglycan, which is essential for maintaining cell shape and resisting osmotic stress. This peptidoglycan layer is a mesh-like structure of glycan strands cross-linked by short peptides. In S. aureus, these cross-links are formed by a pentaglycine bridge. Bacteriolytic enzymes that specifically cleave these bridges, like lysostaphin, disrupt the integrity of the cell wall, leading to cell lysis and death.[3] this compound mimics this pentaglycine bridge, acting as a substrate for these enzymes.
Quantitative Data
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Lysostaphin | Pentaglycine (FRET assay) | 200 - 300 | 0.0017 - 0.0021 | 7.0 - 8.7 | [Warfield et al., 2006, as cited in 9] |
| Lysostaphin | Pentaglycine (Fluorescent protein substrate) | 65 | 0.05 | 777.0 | [Bardelang et al., 2009, as cited in 9] |
| Lysostaphin | Pentaglycine (NMR) | Not determined | 0.006 | Not determined | [Tossavainen et al., 2018, as cited in 9] |
| Lysostaphin | Staphylococcal cells | ~0.3 (apparent) | 0.05 (apparent) | Not determined | [Derived from turbidity reduction assay, 9] |
Experimental Protocols
Protocol 1: Colorimetric Microtiter Plate Assay for Bacteriolytic Enzyme Activity using Hexaglycine
This protocol is adapted from methodologies for assaying lysostaphin activity using oligoglycine substrates and is suitable for determining the activity of enzymes that cleave glycyl-glycine bonds.[1][2][4]
Principle:
This assay is based on the cleavage of hexaglycine by a bacteriolytic enzyme, which exposes new primary amine groups. These newly formed amino groups react with ninhydrin to produce a colored product (Ruhemann's purple), which can be quantified spectrophotometrically at 570-595 nm. The intensity of the color is directly proportional to the enzymatic activity.
Materials:
-
Hexaglycine (this compound)
-
Bacteriolytic enzyme of interest (e.g., lysostaphin)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5)
-
Ninhydrin reagent
-
96-well microtiter plate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hexaglycine (e.g., 10 mM) in the assay buffer.
-
Prepare a stock solution of the bacteriolytic enzyme at a known concentration in the assay buffer.
-
Prepare the ninhydrin reagent according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In a 96-well microtiter plate, add the following to each well:
-
X µL of assay buffer
-
Y µL of hexaglycine stock solution (to achieve the desired final concentration, e.g., 1-5 mM)
-
Z µL of enzyme solution (the amount will depend on the enzyme's activity and should be determined empirically)
-
-
Include appropriate controls:
-
Negative control (no enzyme): Replace the enzyme solution with an equal volume of assay buffer.
-
Blank (no substrate): Replace the hexaglycine solution with an equal volume of assay buffer.
-
-
The final reaction volume should be consistent across all wells (e.g., 50-100 µL).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Color Development:
-
Stop the enzymatic reaction by adding an equal volume of ninhydrin reagent to each well.
-
Heat the plate at 85-100°C for 10-15 minutes to allow for color development.
-
-
Measurement:
-
Cool the plate to room temperature.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank and negative control from the absorbance of the sample wells.
-
The enzyme activity can be calculated by comparing the absorbance to a standard curve of a known concentration of a primary amine (e.g., glycine).
-
Visualizations
Caption: Mechanism of lysostaphin-mediated bacteriolysis targeting peptidoglycan.
Caption: Experimental workflow for the colorimetric assay of bacteriolytic enzymes.
References
Application Notes and Protocols for the Use of Hexaglycine in Cell Wall Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hexaglycine as a tool in bacterial cell wall research. The protocols detailed below are designed to investigate the role of hexaglycine as a potential substrate or inhibitor of the enzymes involved in peptidoglycan (PG) biosynthesis, particularly in bacteria that utilize glycine in their cell wall cross-bridges, such as Staphylococcus aureus.
Introduction to Hexaglycine in Cell Wall Research
The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), a polymer of sugars and amino acids that forms a protective mesh-like layer around the cytoplasmic membrane.[1] This structure is essential for maintaining cell shape and protecting against osmotic lysis, making it an excellent target for antimicrobial agents.[2] In many Gram-positive bacteria, such as Staphylococcus aureus, the peptidoglycan strands are cross-linked by a pentaglycine bridge.[3] This unique structural feature presents an opportunity to use oligoglycine peptides, like hexaglycine, as chemical probes or inhibitors to study the enzymes responsible for cell wall synthesis and maturation.
Hexaglycine can be employed in cell wall research in several key applications:
-
As a competitive inhibitor: Hexaglycine may act as a competitive inhibitor of the transpeptidases (Penicillin-Binding Proteins or PBPs) that are responsible for forming the peptide cross-links in the peptidoglycan.[4]
-
As a potential substrate: The enzymes responsible for synthesizing the pentaglycine bridge (Fem synthetases in S. aureus) may recognize and utilize hexaglycine, potentially leading to its incorporation into the cell wall or disruption of the normal synthesis process.
-
As a chemical probe: When labeled with a fluorescent marker, hexaglycine can be used to visualize sites of peptidoglycan synthesis and remodeling.
These application notes will provide detailed protocols for investigating these potential roles of hexaglycine.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data that could be obtained from the experiments described in the protocols. These tables are for illustrative purposes to demonstrate how to present such data.
Table 1: Inhibitory Activity of Hexaglycine against Penicillin-Binding Proteins (PBPs) of S. aureus
| Penicillin-Binding Protein (PBP) | Hexaglycine IC₅₀ (µM) | Penicillin G IC₅₀ (µM) |
| PBP1 | > 500 | 0.5 |
| PBP2 | 150 | 0.1 |
| PBP2a (from MRSA) | > 500 | 250 |
| PBP3 | 200 | 0.2 |
| PBP4 | 75 | 1.0 |
Table 2: Kinetic Parameters of PBP4 Inhibition by Hexaglycine
| Inhibitor | Kᵢ (µM) | Mechanism of Inhibition |
| Hexaglycine | 55 | Competitive |
Table 3: Incorporation of Fluorescently Labeled Hexaglycine into S. aureus Cell Wall
| Treatment Condition | Fluorescence Intensity (Arbitrary Units) |
| Untreated Control | 10 ± 2 |
| FITC-Hexaglycine (100 µM) | 250 ± 25 |
| FITC-Hexaglycine (100 µM) + Penicillin G (10 µM) | 180 ± 20 |
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Labeled Hexaglycine (FITC-Hexaglycine)
This protocol describes the labeling of hexaglycine with fluorescein isothiocyanate (FITC).
Materials:
-
Hexaglycine
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve hexaglycine in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add 3 molar equivalents of FITC to the hexaglycine solution.
-
Add 5 molar equivalents of DIPEA to the reaction mixture.
-
Stir the reaction mixture in the dark at room temperature for 12-16 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Once the reaction is complete, acidify the mixture with a small amount of TFA.
-
Purify the FITC-labeled hexaglycine by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain FITC-hexaglycine as a powder.
-
Store the labeled peptide at -20°C, protected from light.[5][6]
Protocol 2: In Vitro Penicillin-Binding Protein (PBP) Inhibition Assay
This protocol uses a competition assay with a fluorescently labeled penicillin derivative (Bocillin-FL) to determine the inhibitory activity of hexaglycine against PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs (e.g., from S. aureus)
-
Hexaglycine
-
Bocillin-FL (fluorescent penicillin)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Prepare serial dilutions of hexaglycine in PBS.
-
In a microcentrifuge tube, mix the bacterial membrane preparation (containing a standardized amount of protein) with the different concentrations of hexaglycine.
-
Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the PBPs.
-
Add a fixed, subsaturating concentration of Bocillin-FL to each tube and incubate for another 10 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band. The decrease in fluorescence intensity in the presence of hexaglycine indicates inhibition.
-
Calculate the IC₅₀ value, which is the concentration of hexaglycine that causes a 50% reduction in Bocillin-FL binding.[7]
Protocol 3: Whole-Cell Assay for Incorporation of Fluorescent Hexaglycine
This protocol is designed to determine if fluorescently labeled hexaglycine is incorporated into the cell wall of living bacteria.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
FITC-Hexaglycine
-
Growth medium (e.g., Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Add FITC-hexaglycine to the culture at a final concentration of 100 µM.
-
Incubate the culture for a defined period (e.g., one to two generation times).
-
Harvest the cells by centrifugation and wash them three times with PBS to remove unincorporated probe.
-
Resuspend the cells in PBS.
-
Analyze the cells using a fluorescence microscope to visualize the localization of the fluorescent signal or a flow cytometer to quantify the fluorescence intensity of the bacterial population.[8]
Protocol 4: Analysis of Peptidoglycan Composition by HPLC and Mass Spectrometry
This protocol is used to determine if hexaglycine or its fragments are incorporated into the peptidoglycan structure.
Materials:
-
Bacterial culture grown in the presence of hexaglycine
-
Lysozyme or other muramidases
-
Cellosyl
-
Sodium dodecyl sulfate (SDS)
-
Tris-HCl buffer
-
Sodium borohydride
-
Phosphoric acid
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Grow a large-scale bacterial culture in the presence of a high concentration of hexaglycine.
-
Harvest the cells and prepare purified peptidoglycan sacculi by boiling in SDS followed by extensive washing.
-
Digest the purified peptidoglycan with a muramidase (e.g., cellosyl) to generate soluble muropeptides.[1]
-
Reduce the muropeptides with sodium borohydride to prevent anomer separation during HPLC.
-
Stop the reduction reaction by acidification with phosphoric acid.
-
Separate the muropeptides by reverse-phase HPLC.
-
Analyze the collected HPLC fractions by mass spectrometry to identify the composition of the muropeptides.[9][10]
-
Compare the mass spectra of muropeptides from hexaglycine-treated and untreated cells to identify any new peaks that may correspond to the incorporation of hexaglycine or its derivatives.
Visualizations
Diagram 1: Peptidoglycan Biosynthesis Pathway and Potential Sites of Hexaglycine Action
References
- 1. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens [mdpi.com]
- 3. Staphylococcus aureus cell wall maintenance – the multifaceted roles of peptidoglycan hydrolases in bacterial growth, fitness, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideweb.com [peptideweb.com]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 7. Discovery and chemical optimisation of a potent, Bi-cyclic antimicrobial inhibitor of Escherichia coli PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for Utilizing Gly6 as a Substrate for Lysostaphin-Like Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing synthetic hexaglycine (Gly6) and related peptidoglycan fragments as substrates for studying the enzymatic activity of lysostaphin and lysostaphin-like enzymes. This document includes detailed experimental protocols, quantitative data on enzyme kinetics, and visualizations of experimental workflows and enzymatic mechanisms.
Introduction
Lysostaphin and similar M23 family endopeptidases are zinc-dependent metalloenzymes with potent bacteriolytic activity against Staphylococcus aureus.[1][2][3][4][5] Their primary mechanism of action involves the specific hydrolysis of the pentaglycine cross-bridges that link peptidoglycan chains in the bacterial cell wall.[1][6][7] Understanding the substrate specificity and kinetic parameters of these enzymes is crucial for the development of novel antimicrobial agents and diagnostic tools. Recent studies have employed advanced techniques like NMR spectroscopy to reassess the substrate specificities of these enzymes, revealing a preference for mature, cross-linked peptidoglycan fragments.[1][2][3][4]
This document outlines protocols for in vitro assays using synthetic peptides, such as pentaglycine and its derivatives, to characterize the activity of lysostaphin-like enzymes.
Data Presentation: Enzyme-Substrate Interactions
The following tables summarize the quantitative data on the hydrolysis of various peptidoglycan fragments by lysostaphin (LSS) and the lysostaphin-like enzyme LytM.
Table 1: Initial Hydrolysis Rates of Various Peptidoglycan Fragments by Lysostaphin (LSS) and LytM [8]
| Substrate | LSS Hydrolysis Rate (mM/min) | LytM Hydrolysis Rate (mM/min) |
| pGly | 0.0015 | 0.0010 |
| Fragment 2 | 0.0045 | 0.0040 |
| Fragment 3 | 0.0030 | 0.0025 |
Reaction conditions: 2 µM enzyme concentration.
Table 2: Normalized Hydrolysis Rates of Peptidoglycan Fragments Relative to Pentaglycine (pGly) [8]
| Substrate | LSS Normalized Rate | LytM Normalized Rate |
| pGly | 1.0 | 1.0 |
| Fragment 2 | 3.0 | 4.0 |
| Fragment 3 | 2.0 | 2.5 |
Experimental Protocols
Protocol 1: Turbidity Reduction Assay for Assessing Bacteriolytic Activity
This protocol measures the lytic efficiency of lysostaphin-like enzymes on whole bacterial cells.[2][3]
Materials:
-
Staphylococcus aureus culture (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Tris buffer (50 mM Tris, 145 mM NaCl, pH 7.5)
-
Lysostaphin or lysostaphin-like enzyme solution (0.05 - 0.25 units/ml)
-
Spectrophotometer
Procedure:
-
Inoculate 50 ml of TSB with S. aureus and incubate with shaking at 37°C for 18-24 hours.[9]
-
Harvest the cells by centrifugation and wash with cold Tris buffer.[9]
-
Resuspend the cell pellet in cold Tris buffer and adjust the optical density at 620 nm (OD620) to 1.3 - 1.5.[9]
-
In a cuvette, mix 5.00 ml of the enzyme solution with 1.00 ml of the cell suspension. For the blank, use 5.00 ml of Tris buffer instead of the enzyme solution.[9]
-
Immediately measure the initial OD620 of both the test and blank samples.
-
Incubate the cuvettes at 37°C for a defined period (e.g., 10 minutes), with gentle shaking.[9]
-
Measure the final OD620.
-
Calculate the reduction in turbidity as the difference between the initial and final OD620 values, corrected for the blank.
Protocol 2: NMR-Based Assay for Real-Time Monitoring of Peptide Hydrolysis
This protocol allows for the detailed kinetic analysis and identification of cleavage products of synthetic peptide substrates.[1][2][3]
Materials:
-
Synthetic peptide substrate (e.g., pentaglycine, other PG fragments)
-
Lysostaphin or lysostaphin-like enzyme
-
NMR buffer (e.g., 50 mM NaH2PO4, 50 mM NaCl, pH 6.5)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the synthetic peptide substrate in the NMR buffer at a known concentration (e.g., 0.4 mM).[1]
-
Acquire a baseline 1H NMR spectrum of the substrate solution.
-
Add a known concentration of the enzyme (e.g., 2 µM) to the substrate solution.[1]
-
Immediately begin acquiring a series of 1H NMR spectra over time to monitor the disappearance of the substrate peaks and the appearance of product peaks.
-
Integrate the signals corresponding to the substrate and products at each time point to determine their concentrations.
-
Plot the substrate concentration versus time to determine the initial reaction rate.
Protocol 3: Ninhydrin-Based Colorimetric Assay for Endopeptidase Activity
This simple protocol quantifies the enzymatic cleavage of pentaglycine by measuring the increase in free amino groups.[6][10][11]
Materials:
-
Pentaglycine solution (e.g., 4 mM in 20 mM HEPES, pH 7.5)[6][10]
-
Ninhydrin reagent
-
Microplate reader
Procedure:
-
Mix the pentaglycine solution with the lysostaphin solution in a microplate well.[10]
-
Incubate the mixture at 37°C for various time points (e.g., 0-48 hours).[10]
-
At each time point, stop the reaction and add the ninhydrin reagent.
-
Heat the samples at 85°C for 15 minutes to allow for color development.[10]
-
Measure the absorbance at 595 nm using a microplate reader.[10]
-
The increase in absorbance corresponds to the increase in free amino groups resulting from peptide bond cleavage.
Visualizations
Experimental Workflow for Substrate Specificity Analysis
Caption: Workflow for studying M23 peptidoglycan hydrolase substrate specificities.
Proposed Cleavage Mechanism of Lysostaphin on a Pentaglycine Cross-Bridge
Caption: Lysostaphin cleavage of a pentaglycine cross-bridge.
References
- 1. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM [elifesciences.org]
- 8. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM [elifesciences.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Gly6 incorporation into bacterial cell wall models
Application Note & Protocol
Topic: Analysis of Glycine Interpeptide Bridge Modifications: A Model for Gly6 Incorporation in Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals in microbiology, biochemistry, and antibiotic discovery.
Introduction
The bacterial cell wall is a vital structure, essential for maintaining cell shape and protecting against osmotic lysis. In many Gram-positive bacteria, the peptidoglycan (PG) layer is characterized by interpeptide bridges that cross-link the glycan strands. In the model organism Staphylococcus aureus, this bridge is typically a pentaglycine (Gly5) chain, the synthesis of which is a key pathway and a target for antimicrobial agents.[1] The length and composition of this bridge are critical for cell wall integrity and are determined by a series of non-ribosomal peptide synthetases known as Fem enzymes.[2]
This application note provides a framework for investigating modifications to this interpeptide bridge, using the hypothetical incorporation of a sixth glycine residue (this compound) as a model. Such studies are crucial for understanding the substrate specificity of the cell wall synthesis machinery, including the Fem transferases and the final transpeptidases (Penicillin-Binding Proteins - PBPs).[3][4] Elucidating the tolerance for unnatural modifications can open avenues for novel antibiotic development and synthetic biology applications. We present detailed protocols for the isolation of bacterial cell walls, the analysis of their composition by UPLC-MS, and an in-vitro system to study the enzymatic basis of bridge formation.
Biochemical Pathway of Interpeptide Bridge Synthesis
The pentaglycine bridge in S. aureus is synthesized on the membrane-bound peptidoglycan precursor, Lipid II. The process is catalyzed sequentially by three cytoplasmic Fem enzymes, which utilize glycyl-tRNA as the glycine donor.[5]
-
FemX: Adds the first glycine (Gly1) to the ε-amino group of the L-Lysine residue on the Lipid II-pentapeptide precursor.[2][5]
-
FemA: Adds the second and third glycine residues (Gly2-Gly3).[2][5]
-
FemB: Adds the final two glycine residues (Gly4-Gly5), completing the bridge.[2][5]
The completed precursor, Lipid II-Gly5, is then translocated across the cytoplasmic membrane and incorporated into the growing peptidoglycan network by PBPs.[6][7] The potential for incorporating a sixth glycine would likely depend on the ability of a native or engineered enzyme to recognize and act upon the Lipid II-Gly5 substrate.
Caption: Biosynthesis of the S. aureus pentaglycine interpeptide bridge and hypothetical this compound extension.
Experimental Protocols
Protocol 1: Isolation of Peptidoglycan Sacculi
This protocol describes the purification of crude cell wall fractions (sacculi) from bacterial cultures.
Materials:
-
Bacterial culture (e.g., S. aureus RN4220) grown to mid-exponential phase (OD600 ≈ 0.6-0.8).
-
Boiling buffer: 50 mM MES, pH 6.5.
-
Lysis buffer: 50 mM Tris-HCl, pH 7.5, containing 4% (w/v) Sodium Dodecyl Sulfate (SDS).
-
Wash solution: Milli-Q water.
-
Enzymes: DNase I, RNase A (1 mg/mL stocks).
-
Protease: Pronase E or Trypsin (20 mg/mL stock).
-
Ultracentrifuge and appropriate tubes.
Methodology:
-
Harvest Cells: Centrifuge 500 mL of bacterial culture at 8,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Initial Wash: Resuspend the cell pellet in 20 mL of cold boiling buffer and transfer to a boiling water bath for 10 minutes to inactivate endogenous autolysins.
-
Cell Lysis: Centrifuge the heat-inactivated cells (10,000 x g, 10 min, 4°C), discard the supernatant, and resuspend the pellet in 20 mL of lysis buffer. Boil the suspension for 30 minutes with stirring.
-
Sacculi Collection: Cool the sample to room temperature. Centrifuge at 100,000 x g for 30 minutes at 25°C. The pellet contains the crude peptidoglycan sacculi.
-
Washing: Repeatedly wash the pellet with warm Milli-Q water (at least 5-6 times) to completely remove SDS. Each wash consists of resuspending the pellet and centrifuging at 100,000 x g for 20 minutes.
-
Nuclease Treatment: Resuspend the washed sacculi in 5 mL of 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2. Add 50 µL each of DNase I and RNase A. Incubate at 37°C for 2 hours.
-
Protease Treatment: Add 50 µL of Pronase E or Trypsin to the suspension and incubate overnight at 37°C to digest cell wall-associated proteins.
-
Final Purification: Inactivate the protease by boiling for 15 minutes. Wash the purified sacculi three times with Milli-Q water as described in step 5.
-
Storage: Lyophilize the final pellet for storage at -20°C.
Protocol 2: Muropeptide Analysis by UPLC-MS
This protocol details the enzymatic digestion of purified sacculi and subsequent analysis of the resulting muropeptides.
Materials:
-
Lyophilized peptidoglycan sacculi.
-
Digestion Buffer: 20 mM Sodium Phosphate, pH 6.0.
-
Enzyme: Muramidase or Cellosyl (1 mg/mL stock).
-
Reduction Agent: Sodium borohydride (NaBH4) solution (20 mg/mL in water, freshly prepared).
-
Acidification Agent: 20% (v/v) Orthophosphoric acid.
-
UPLC system with a C18 reverse-phase column.
-
Mass spectrometer.
Methodology:
-
Digestion: Resuspend ~2 mg of lyophilized sacculi in 200 µL of Digestion Buffer. Add 10 µL of muramidase. Incubate overnight at 37°C with gentle shaking.
-
Enzyme Inactivation: Stop the digestion by boiling the sample for 10 minutes. Centrifuge at 16,000 x g for 10 minutes to pellet any undigested material. Transfer the supernatant (containing soluble muropeptides) to a new tube.
-
Reduction: To prevent anomerization of the MurNAc sugar, add 20 µL of the NaBH4 solution to the supernatant. Incubate for 30 minutes at room temperature.
-
Acidification: Stop the reduction by carefully adding 20% orthophosphoric acid dropwise until the pH is between 2 and 3 (check with pH paper). Bubbling will occur.
-
Sample Preparation: Centrifuge the sample (16,000 x g, 10 min) to remove any precipitate. Filter the supernatant through a 0.22 µm filter.
-
UPLC-MS Analysis: Inject 10-20 µL of the filtered sample onto the UPLC system. Separate muropeptides using a gradient of acetonitrile in 0.1% formic acid. Monitor absorbance at 206 nm. The eluent should be directly coupled to a mass spectrometer to determine the mass of each eluting peak, allowing for the identification of muropeptides containing Gly5, this compound, or other variations.[8][9]
Data Presentation
Quantitative data from UPLC-MS analysis allows for the precise characterization of the cell wall composition. The relative abundance of different muropeptide species can be calculated from the integrated peak areas in the chromatogram.
Table 1: Hypothetical Muropeptide Composition of Wild-Type vs. Engineered S. aureus
| Muropeptide Species | Structure Description | Expected Mass (Da) | Wild-Type Abundance (%) | Engineered Strain Abundance (%) |
| Monomer-Gly5 | Disaccharide-pentapeptide(L-Lys)-Gly5 | ~1240.6 | 45.2 | 38.5 |
| Dimer-Gly5/Gly5 | Cross-linked Monomer-Gly5 units | ~2383.1 | 35.8 | 29.1 |
| Trimer-Gly5 | Cross-linked Trimer of Monomer-Gly5 | ~3525.6 | 12.1 | 9.7 |
| Monomer-Gly6 | Disaccharide-pentapeptide(L-Lys)-Gly6 | ~1297.6 | Not Detected | 5.3 |
| Dimer-Gly5/Gly6 | Cross-linked Monomer-Gly5 & this compound | ~2440.1 | Not Detected | 2.1 |
| Other | Trimmed/modified muropeptides | Variable | 6.9 | 15.3 |
Note: Masses are illustrative and would need to be calculated precisely based on the exact amino acid sequence and modifications.
Visualization of Experimental Workflow
The overall process for analyzing cell wall modifications can be visualized as a clear workflow from bacterial culture to data interpretation.
Caption: Workflow for peptidoglycan isolation and muropeptide analysis by UPLC-MS.
The protocols and framework presented here provide a robust methodology for investigating the plasticity of bacterial cell wall synthesis. By using the hypothetical incorporation of a sixth glycine residue as a model, researchers can probe the limits of the Fem enzymes and PBPs. The high-resolution analysis afforded by UPLC-MS is essential for detecting and quantifying novel or low-abundance modifications. This approach is not only fundamental to understanding bacterial physiology but also provides a powerful platform for the rational design and screening of new antimicrobial compounds that target cell wall biosynthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization of Peptidoglycan in Fem-deletion Mutants of Methicillin-resistant Staphylococcus aureus by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Remodeling of Cross-bridges Controls Peptidoglycan Cross-linking Levels in Bacterial Cell Walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assembly of a complete, pentaglycine interpeptide bridge containing cell wall precursor (lipid II-Gly5) of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An updated toolkit for exploring bacterial cell wall structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening for Protease Inhibitors Using a FRET-Labeled Gly6 Peptide Substrate
References
- 1. High-throughput Screening - TDC [tdcommons.ai]
- 2. Direct Identification of Proteolytic Cleavages on Living Cells Using a Glycan-Tethered Peptide Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 4. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 5. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. jpt.com [jpt.com]
- 7. Fluorescence and Quencher FRET Peptides [biosyn.com]
- 8. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]
- 10. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gly6 solubility issues in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Gly6 (Hexaglycine) in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, or hexaglycine, is an oligopeptide consisting of six glycine residues. Due to the increasing chain length of the oligopeptide, its solubility in aqueous solutions can be limited.[1][2] Incomplete solubilization can lead to inaccurate concentration measurements and negatively impact experimental results.[3]
Q2: What are the primary factors influencing this compound solubility?
The solubility of this compound is influenced by several factors:
-
pH: this compound has a neutral net charge at physiological pH. Its solubility significantly increases at both high and low pH values.[4]
-
Temperature: Generally, increasing the temperature can enhance the solubility of peptides.[5]
-
Ionic Strength: The effect of ionic strength can be complex. While for some glycine oligopeptides, solubility increases with NaCl concentration, for others, high ionic strength can decrease solubility.[4][5]
-
Co-solvents and Additives: The presence of organic co-solvents like DMSO or additives such as PEG 6000 and ethanol can alter the solubility of this compound.[3][4]
Q3: My this compound is not dissolving in pure water. What should I do?
It is not uncommon for oligopeptides like this compound to have limited solubility in pure water, especially at higher concentrations.[1] If you are encountering this issue, consider the following:
-
Adjust the pH: Since this compound is a neutral peptide, altering the pH of your solution can help. Try dissolving it in a slightly acidic (e.g., pH 5-6) or slightly basic (e.g., pH 8-9) buffer.[4][6]
-
Use a small amount of organic solvent: For neutral peptides, a common approach is to first dissolve the peptide in a small amount of an organic solvent like DMSO and then slowly add the aqueous buffer to the desired concentration.[3][7][8]
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[6]
Q4: Can I use organic solvents to dissolve this compound? If so, which ones are recommended?
Yes, organic solvents can be used, particularly if aqueous buffers alone are insufficient. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for dissolving neutral peptides.[3][7][8] Acetonitrile and methanol can also be considered.[5] It is crucial to first dissolve the peptide in a minimal amount of the organic solvent before diluting it with your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your assay.
Q5: How does the presence of other substances like salts or polymers affect this compound solubility?
The presence of other molecules can either increase or decrease this compound solubility. For instance, the solubility of glycine oligopeptides generally decreases with an increasing concentration of ethanol or PEG 6000.[4] The effect of salts like NaCl can vary; for some shorter glycine oligopeptides, solubility increases with NaCl concentration.[4]
Troubleshooting Guide for this compound Solubility Issues
If you are facing challenges with dissolving your lyophilized this compound powder, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment
-
Observation: The this compound powder does not dissolve completely in the chosen buffer, resulting in a cloudy or particulate suspension.
-
Question: Have you tried dissolving the this compound in sterile, distilled water first?
-
Yes: Proceed to Step 2.
-
No: As a general rule, especially for peptides with fewer than six residues, it is advisable to first attempt dissolution in pure water.[8] If it remains insoluble, proceed to Step 2.
-
Step 2: pH Adjustment
-
Rationale: this compound is a neutral peptide, and its solubility is lowest near its isoelectric point. Adjusting the pH can increase its net charge and improve solubility.[4][6]
-
Action:
-
Question: Did adjusting the pH resolve the solubility issue?
-
Yes: Your issue is resolved. Ensure the final pH is compatible with your experiment.
-
No: Proceed to Step 3.
-
Step 3: Utilizing Organic Co-solvents
-
Rationale: For neutral and hydrophobic peptides, organic solvents can be very effective in aiding dissolution.[3]
-
Action:
-
Question: Did the use of an organic co-solvent lead to a clear solution?
-
Yes: The problem is solved. Remember to account for the final concentration of the organic solvent in your experimental controls.
-
No: Proceed to Step 4.
-
Step 4: Physical Methods to Enhance Solubilization
-
Rationale: Mechanical agitation can help in dissolving stubborn peptides.
-
Action:
-
Outcome: If the peptide dissolves, you have found a suitable method. If solubility issues persist, it may indicate that you are exceeding the solubility limit of this compound under these conditions. Consider performing a systematic solubility test as described in the experimental protocols below.
Quantitative Data Summary
The following table provides an estimated solubility of this compound in various common laboratory buffers. These values are based on the general principles of oligoglycine solubility and should be experimentally verified for your specific this compound sample and experimental conditions.
| Buffer System | pH | Estimated this compound Solubility (mg/mL) | Notes |
| Deionized Water | ~7.0 | Low (< 1) | Solubility is limited due to the neutral charge of this compound.[1] |
| Phosphate-Buffered Saline (PBS) | 7.4 | Low (< 1) | Similar to water, solubility is expected to be low. |
| Glycine-HCl Buffer | 3.0 | Moderate (1-5) | Lower pH increases the net positive charge, enhancing solubility.[4] |
| Sodium Acetate Buffer | 5.0 | Moderate (1-5) | Slightly acidic conditions can improve solubility compared to neutral pH. |
| Tris-HCl Buffer | 8.5 | Moderate (1-5) | Slightly basic conditions increase the net negative charge, improving solubility.[4] |
| Glycine-NaOH Buffer | 10.0 | High (> 5) | High pH leads to significant deprotonation and increased solubility.[4] |
| 10% Acetic Acid | ~2.0 | High (> 5) | Strongly acidic conditions promote solubility.[7] |
| Water with 10% DMSO | ~7.0 | Moderate to High | DMSO is effective at solubilizing neutral peptides.[3][7] |
Experimental Protocols
Protocol 1: this compound Solubility Test
This protocol outlines a systematic approach to determine the optimal solvent for your this compound sample at a desired concentration.
Materials:
-
Lyophilized this compound
-
A selection of buffers (e.g., deionized water, 0.1 M Glycine-HCl pH 3.0, 0.1 M Tris-HCl pH 8.5, 0.1 M Sodium Acetate pH 5.0)
-
Organic solvents (e.g., DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Aliquot a small, known amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small volume of a different test buffer to achieve your target concentration.
-
Vortex each tube for 30 seconds.
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
If not fully dissolved, sonicate the tube in an ice bath for 1-2 minutes.
-
Re-inspect for dissolution.
-
If the peptide is still not dissolved in aqueous buffers, take a new aliquot and add a minimal volume of DMSO (e.g., 20 µL).
-
Vortex until the peptide is dissolved in DMSO.
-
Slowly add the desired aqueous buffer to the DMSO solution to reach the final concentration.
-
Record your observations in a table similar to the one below.
Results Table:
| Buffer/Solvent | pH | Visual Observation (Clear/Cloudy/Precipitate) | Solubility (Yes/No) |
| Deionized Water | 7.0 | ||
| 0.1 M Sodium Acetate | 5.0 | ||
| 0.1 M Tris-HCl | 8.5 | ||
| 0.1 M Glycine-HCl | 3.0 | ||
| DMSO, then Water | 7.0 |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for testing this compound solubility.
References
- 1. Solubility and Aggregation of Gly5 in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
Technical Support Center: Optimizing Gly6 Concentration for Enzyme Kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enzyme kinetics with the peptide Gly6.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration range for this compound as a substrate?
A1: To determine the optimal concentration, you should perform a substrate saturation experiment. The relationship between the reaction rate and substrate concentration is typically hyperbolic.[1][2] It is recommended to test a wide range of this compound concentrations, for instance, from 0.1 to 10 times the suspected Michaelis constant (Km).[3] If the Km is unknown, a broad range of concentrations should be used to identify the saturation point.[4] The optimal range for determining Km and Vmax will have several data points both above and below the Km value.[4]
Q2: My reaction rate is not leveling off at high this compound concentrations. What does this mean?
A2: If the reaction rate continues to increase linearly with the this compound concentration, it suggests that you have not yet reached enzyme saturation.[5] This indicates that the Km for this compound is likely much higher than the concentrations you have tested.[5] You will need to continue increasing the this compound concentration until the rate plateaus to determine Vmax. Be mindful of potential solubility issues with this compound at very high concentrations.
Q3: What are the primary causes of poor solubility for a peptide like this compound, and how can I address them?
A3: Peptide solubility is largely determined by its amino acid composition.[6][7][8] Although short peptides (under 5-6 residues) are often soluble in aqueous buffers, a sequence composed entirely of hydrophobic amino acids can be difficult to dissolve.[7][9] For this compound, which is a neutral peptide, solubility issues can still arise.
-
Initial Steps: Always test solubility with a small amount of the peptide first.[7][9] Start with sterile, distilled water or your assay buffer.[10]
-
Troubleshooting: If solubility is poor, you can try gentle warming (less than 40°C) or sonication to aid dissolution.[7][8][9] For more hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO and then carefully diluting with your aqueous buffer is a common strategy.[6][7][9][10]
Q4: Can this compound act as an inhibitor? How would I test for this?
A4: Yes, a peptide that is a substrate can also potentially act as a competitive inhibitor for another substrate, though its effectiveness depends on its binding affinity.[11] To test if this compound is an inhibitor, you would measure the enzyme's activity with its primary substrate while adding various concentrations of this compound. If this compound is a competitive inhibitor, you will observe an increase in the apparent Km of the primary substrate with no change in Vmax.[3]
Q5: I'm observing high variability between my experimental replicates. What are the common causes?
A5: High variability can stem from several factors:
-
Incomplete Solubilization: Undissolved micro-aggregates of this compound can lead to inaccurate concentration measurements and inconsistent results.[10] Ensure your this compound stock solution is fully dissolved and centrifuge it before use to remove any precipitates.[6]
-
Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, or improper mixing of reagents can introduce significant error.[12] Using a master mix for reagents can help ensure consistency.[12]
-
Peptide Instability: Peptides can degrade over time, especially if subjected to multiple freeze-thaw cycles or improper storage.[13][14] It is best to prepare fresh solutions and store aliquots at -20°C or below to minimize degradation.[13]
-
Assay Conditions: Fluctuations in temperature or pH can significantly impact enzyme activity and lead to variable results.[14][15] Ensure your assay buffer is at the correct pH and maintain a constant temperature throughout the experiment.[14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your enzyme kinetics experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No change in enzyme activity with increasing this compound concentration. | 1. Concentration Out of Range: The this compound concentrations tested may be too far below the Km to elicit a measurable response. 2. Inactive Components: The enzyme or this compound may have degraded due to improper storage or handling.[13][14] 3. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.[12][14] | 1. Test a much wider and higher range of this compound concentrations. 2. Use fresh samples of enzyme and this compound. Verify enzyme activity with a known positive control substrate. 3. Review literature for optimal enzyme conditions or perform an optimization experiment for pH and temperature. |
| Enzyme activity is lower than expected or decreases over time. | 1. Substrate Depletion: The reaction is running for too long, and the initial velocity is no longer being measured because more than 10% of the substrate has been consumed.[4][16] 2. Product Inhibition: The product of the reaction may be inhibiting the enzyme. 3. Peptide Oxidation: If the enzyme or assay contains sensitive residues (like Cys, Met, Trp), oxidation could be occurring.[9][13] | 1. Reduce the enzyme concentration or the reaction time to ensure you are measuring the initial linear rate.[16] 2. Measure the initial velocity at very early time points before significant product accumulates. 3. Use oxygen-free buffers or add reducing agents like DTT if compatible with your assay.[9] |
| High background signal in the assay. | 1. This compound Interference: this compound itself may be interfering with the detection method (e.g., absorbance or fluorescence). 2. Contaminated Reagents: Buffers or other reagents may be contaminated.[13] 3. Non-enzymatic Reaction: The substrate may be breaking down spontaneously under the assay conditions. | 1. Run a control reaction with this compound but without the enzyme to measure any background signal.[4] Subtract this background from your measurements. 2. Use fresh, high-purity reagents and sterile water. 3. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. |
Experimental Protocols
Protocol 1: Determining Km and Vmax for this compound
This protocol outlines the steps to generate a substrate saturation curve for the determination of Michaelis-Menten kinetic parameters.
Materials:
-
Purified Enzyme Stock Solution
-
Lyophilized this compound Peptide
-
Assay Buffer (optimized for pH and ionic strength)
-
Detection Reagents (specific to your assay method)
-
Microplate Reader or Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh the lyophilized this compound and dissolve it in the appropriate solvent (start with assay buffer or water) to create a high-concentration stock solution. Ensure complete dissolution.
-
Prepare Serial Dilutions: Create a series of this compound dilutions from the stock solution. A typical range to start with might be 10 mM down to 1 µM, but this should be adjusted based on the expected Km.
-
Set Up Reactions: In a microplate, set up reactions containing a fixed, limiting concentration of the enzyme in the assay buffer.[17]
-
Initiate Reaction: Initiate the reaction by adding the varying concentrations of this compound to the wells containing the enzyme.
-
Measure Reaction Rate: Immediately measure the product formation or substrate depletion over time using a plate reader or spectrophotometer. Ensure you are measuring within the initial linear phase of the reaction.[16]
-
Data Analysis: Plot the initial reaction velocity (v) against the this compound concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[4]
Visualizations
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Logic flow for troubleshooting common assay issues.
Caption: Model of competitive inhibition by this compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. jackwestin.com [jackwestin.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. bachem.com [bachem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. genscript.com [genscript.com]
- 14. youtube.com [youtube.com]
- 15. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Gly6 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the hexaglycine (Gly6) peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of peptide bonds, leading to the degradation of this compound.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and aggregation. For optimal stability, it is recommended to store this compound solutions at low temperatures, such as -20°C.[1][2]
-
Oxidation: Although glycine residues are not highly susceptible to oxidation, trace metals or exposure to atmospheric oxygen can potentially lead to oxidative damage over long-term storage.
-
Aggregation: As a peptide composed of hydrophobic amino acids, this compound has a propensity to aggregate and precipitate out of solution, especially at higher concentrations.[3]
Q2: What is the optimal pH range for storing this compound solutions?
A2: For maximal stability, this compound solutions should be maintained at a pH between 5 and 7.[2] Within this range, the rates of acid- and base-catalyzed hydrolysis of the peptide bonds are minimized.
Q3: Can I repeatedly freeze and thaw my this compound solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can introduce physical stress on the peptide, potentially leading to aggregation and degradation. It is best practice to aliquot the this compound solution into single-use volumes before freezing.
Q4: Are there any additives that can enhance the stability of this compound in solution?
A4: Yes, the addition of certain excipients can improve the stability of this compound. Stabilizing agents such as sugars or polyols can help prevent aggregation.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Decreased this compound concentration over time (as determined by HPLC) | Hydrolysis of peptide bonds. | Adjust the pH of the solution to a range of 5-7. Store the solution at a lower temperature (-20°C or -80°C). Prepare fresh solutions more frequently. |
| Visible precipitates or cloudiness in the solution | Aggregation of the this compound peptide. | Decrease the concentration of the this compound solution. Add stabilizing excipients such as sugars (e.g., trehalose) or polyols (e.g., mannitol). Filter the solution through a 0.22 µm filter to remove existing aggregates. |
| Loss of biological activity (if applicable) | Degradation of the peptide (hydrolysis, oxidation) or conformational changes due to aggregation. | Follow the recommendations for preventing hydrolysis and aggregation. Store in oxygen-free sealed vials to minimize oxidation. |
| Inconsistent experimental results | Instability of the this compound stock solution. | Prepare fresh stock solutions for each experiment. Validate the stability of the stock solution under your specific experimental conditions using a stability-indicating assay like HPLC. |
Data Presentation: Estimated Stability of this compound in Aqueous Solution
The following table provides estimated half-life values for this compound at different pH and temperature conditions, extrapolated from kinetic data on the hydrolysis of shorter glycine oligomers. These values should be considered as a guide, and it is recommended to perform specific stability studies for your particular formulation.
| Temperature (°C) | pH 3 | pH 5 | pH 7 | pH 9 |
| 4 | ~ 2 years | ~ 5 years | ~ 5 years | ~ 1.5 years |
| 25 | ~ 6 months | ~ 1.5 years | ~ 1.5 years | ~ 4 months |
| 37 | ~ 2 months | ~ 7 months | ~ 7 months | ~ 1.5 months |
| 50 | ~ 3 weeks | ~ 2 months | ~ 2 months | ~ 2 weeks |
Note: These are estimations and actual stability will depend on various factors including buffer composition, ionic strength, and the presence of excipients.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to separate intact this compound from its potential degradation products, primarily shorter glycine peptides resulting from hydrolysis.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a stock solution of this compound in the desired buffer.
-
Incubate aliquots of the solution at different temperature and pH conditions.
-
At specified time points, withdraw a sample, dilute if necessary with Mobile Phase A, and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the intact this compound peak and the appearance of new peaks corresponding to degradation products.
-
Mass Spectrometry (MS) for Identification of Degradation Products
MS can be used to identify the exact nature of the degradation products.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) coupled to an HPLC system.
-
Procedure:
-
Analyze the degraded this compound samples using the HPLC method described above.
-
Direct the eluent from the HPLC column to the ESI-MS.
-
Acquire mass spectra for the peaks corresponding to the degradation products.
-
The mass difference between the intact this compound and the degradation products will indicate the type of degradation (e.g., a loss of one or more glycine residues).
-
Visualizations
Caption: Factors influencing the degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
Gly6 Peptide Experiments: Technical Support Center
Welcome to the technical support center for Gly6 (Hexaglycine) peptide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered with this glycine-rich peptide.
Frequently Asked Questions (FAQs)
Q1: What is a this compound peptide?
A1: A this compound peptide, also known as hexaglycine, is a simple oligopeptide consisting of six glycine amino acid residues linked together (Gly-Gly-Gly-Gly-Gly-Gly). Due to its composition, it serves as a model for studying polyglycine structures and glycine-rich sequences found in various proteins.
Q2: What are the primary challenges encountered when working with this compound peptides?
A2: The main difficulties in experimenting with this compound and other glycine-rich peptides are their propensity for aggregation and low solubility in aqueous solutions.[1][2][3] These issues can impact solid-phase peptide synthesis (SPPS), purification, and subsequent in vitro and in vivo assays.[4] Stability during storage and analysis can also be a concern.
Q3: Why does this compound have poor solubility and a high tendency to aggregate?
A3: Glycine, despite being the simplest amino acid, can induce β-sheet packing when present in repeating sequences.[4] Polyglycine structures can self-assemble into highly ordered, insoluble amyloid-like fibrils through intermolecular hydrogen bonding.[2][3] This aggregation is a primary cause of its low solubility in many common solvents.
Troubleshooting Guides
Peptide Solubility and Aggregation
Problem: The synthesized this compound peptide will not dissolve in my aqueous buffer.
| Potential Cause | Recommended Solution(s) |
| High Aggregation Tendency | - Attempt to dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with your aqueous buffer.[5] - For acidic peptides, use a dilute basic solution (e.g., 0.1M ammonium bicarbonate) to dissolve, then adjust the pH. - For basic peptides, a dilute acidic solution (e.g., 10-30% acetic acid) may aid dissolution.[6] |
| Incorrect Solvent Choice | - Test solubility in a small amount of peptide first.[7] - Use sterile, oxygen-free water if the peptide contains sensitive residues (though this compound is stable).[7] |
| Peptide Concentration Too High | - Start with a lower target concentration. |
| Temperature Effects | - Gentle warming (below 40°C) or sonication can help dissolve the peptide, but it will not change its inherent solubility.[8] |
Quantitative Solubility Data for Glycine and Related Peptides (Illustrative)
| Solvent | Glycine Solubility ( g/100 mL at 25°C) [9] | Hexaglycine Solubility |
| Water | 25.0 | Low; decreases with chain length[10] |
| Ethanol | 0.06 (in absolute ethanol) | Very Low[10][11] |
| DMSO | Soluble | Generally soluble, but may form gels at high concentrations[12][13] |
| DMF | Soluble | Generally soluble[12] |
Peptide Synthesis
Problem: Low yield and/or purity of this compound peptide after Solid-Phase Peptide Synthesis (SPPS).
| Potential Cause | Recommended Solution(s) |
| On-Resin Aggregation | - Use a low-loading resin, such as Fmoc-Gly-Wang resin with a loading of 0.25-0.40 mmol/g, to increase the distance between peptide chains.[14] - Incorporate "structure-breaking" dipeptides if synthesizing a longer glycine-rich sequence (not applicable for pure this compound). |
| Incomplete Coupling Reactions | - Increase coupling time and/or temperature. - Use a more efficient coupling reagent combination, such as HATU/DIEA.[5] - Perform a double coupling for each glycine residue. |
| Incomplete Fmoc-Deprotection | - Extend the piperidine treatment time. - Ensure fresh, high-quality DMF is used, as impurities can affect deprotection efficiency. |
Typical SPPS Yields (Illustrative)
| Peptide Length | Resin Type | Typical Crude Purity | Typical Overall Yield |
| Short Peptides (<10 aa) | Wang Resin | >80% | 20-50%[15] |
| Difficult Sequences | Low-loading Wang or ChemMatrix® | Variable | Can be significantly lower |
Note: Yields are highly sequence-dependent. For a straightforward synthesis like hexaglycine under optimized conditions, yields can be at the higher end of this range.
Analytical Techniques
Problem: Difficulty in obtaining clear Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) data for this compound.
| Potential Cause | Recommended Solution(s) |
| MS: Poor Ionization/Fragmentation | - Ensure the sample is fully desalted before analysis. - Use a suitable matrix for MALDI-TOF if ESI-MS is problematic. - For ESI-MS of hexaglycine, expect to see protonated molecular ions [M+H]+ and potentially sodiated adducts [M+Na]+. Fragmentation will likely occur at the peptide bonds. |
| NMR: Signal Broadening | - Signal broadening can be due to aggregation. Run the NMR at a higher temperature or in a solvent that disrupts aggregation, such as DMSO-d6. - For 1H NMR of hexaglycine, expect the α-protons to appear around 3.96 ppm (in D2O).[16] For 13C NMR, the carbonyl carbons of glycine polymorphs appear around 174.6-176.5 ppm.[17] |
| CD: Inconclusive Spectra | - Poor solubility can lead to weak CD signals.[3] Ensure the peptide is fully dissolved. - Polyglycine peptides typically exhibit a CD spectrum with a strong negative band around 195 nm and a weak positive band around 215 nm, indicative of a polyglycine II (PGII) helical conformation.[3][18] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hexaglycine (this compound)
This protocol outlines the manual synthesis of Hexaglycine using Fmoc chemistry on a Wang resin.
-
Resin Preparation:
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-6 times).
-
-
Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), a coupling agent like HBTU (2.9 eq.), and an activator like HOBt (3 eq.) in DMF.
-
Add a base such as DIPEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for the subsequent five glycine residues.
-
-
Final Fmoc-Deprotection:
-
After the final coupling, perform the Fmoc-deprotection as described in step 2.
-
-
Cleavage and Purification:
-
Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity by mass spectrometry.
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils, which is characteristic of this compound aggregation.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS, pH 7.4). Determine the exact concentration by measuring absorbance at 412 nm.
-
Prepare the this compound peptide solution at the desired concentration in the same buffer.
-
-
Assay Setup:
-
In a 96-well black plate, mix the this compound peptide solution with the ThT solution to final concentrations (e.g., 10-50 µM peptide and 10-20 µM ThT).[20]
-
Include control wells with buffer and ThT only.
-
-
Measurement:
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.[21]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated fibril formation.[22]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a peptide across a lipid membrane.
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with an artificial membrane solution (e.g., a solution of phospholipids in dodecane).[8]
-
-
Assay Setup:
-
Fill the acceptor plate wells with buffer.
-
Add the this compound peptide solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, measure the concentration of the this compound peptide in both the donor and acceptor wells using a suitable analytical method like LC-MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
-
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
-
Signaling Pathways and Workflows
Caption: Experimental workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
References
- 1. NINJ1 induces plasma membrane rupture and release of damage-associated molecular pattern molecules during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NINJ1 induces plasma membrane rupture and release of damage-associated molecular pattern molecules during ferroptosis | The EMBO Journal [link.springer.com]
- 3. NINJ1 induces plasma membrane rupture and release of damage-associated molecular pattern molecules during ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-Gly-Wang resin (100-200 mesh) Millipore [sigmaaldrich.com]
- 8. Hexaglycine (CAS 3887-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Glycoprotein Circular Dichroism (CD) Analysis - Creative Proteomics [creative-proteomics.com]
- 13. gchemglobal.com [gchemglobal.com]
- 14. Fmoc-Gly-Wang Resin (LL) [cem.com]
- 15. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]
- 16. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]
- 17. Analysis of the circular dichroism spectrum of proteins using the convex constraint algorithm: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NINJ1 mediates plasma membrane rupture during lytic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gly6 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered when adjusting the pH for optimal Gly6 enzyme activity.
Troubleshooting Guide
Question: My this compound enzyme activity is significantly lower than expected after pH adjustment. What are the possible causes and solutions?
Answer:
Low enzyme activity after pH adjustment can stem from several factors. Systematically troubleshooting each possibility is key to identifying the root cause.
-
Incorrect pH Measurement:
-
Problem: The pH of your final reaction buffer may not be accurate. This can be due to improper calibration of the pH meter or interference from buffer components.
-
Solution: Always calibrate your pH meter with fresh, certified standards before preparing your buffers. After adding all components to your buffer, re-verify the pH and adjust as necessary.
-
-
Enzyme Denaturation:
-
Problem: this compound, like many enzymes, is sensitive to extreme pH values.[1][2][3][4] Exposure to a pH far outside its optimal range can cause irreversible denaturation, leading to a loss of activity.[1][3]
-
Solution: Determine the pH stability range of this compound by incubating the enzyme at different pH values for a set period and then measuring the remaining activity at the optimal pH.[5] Avoid exposing the enzyme to pH values that lead to significant activity loss.
-
-
Substrate or Cofactor Issues:
-
Problem: The ionization state of the substrate or essential cofactors can be altered by pH, affecting their ability to bind to the enzyme's active site.[4]
-
Solution: Investigate the pKa values of your substrate and cofactors. Ensure that the chosen pH range for your experiment is compatible with the required ionization states for efficient binding and catalysis.
-
-
Buffer Interference:
-
Problem: Some buffer components can interact with the enzyme or substrates, inhibiting the reaction.
-
Solution: Test a variety of buffer systems with overlapping pH ranges to find one that is inert in your assay. Common biological buffers include Tris, HEPES, and phosphate buffers.
-
Question: I'm observing inconsistent results between experiments when determining the optimal pH for this compound.
Answer:
Inconsistent results often point to variability in experimental setup and execution.
-
Temperature Fluctuations:
-
Problem: Enzyme activity is highly dependent on temperature. Inconsistent temperature control between assays will lead to variable results.[6]
-
Solution: Use a temperature-controlled incubator or water bath for all steps of the enzyme assay. Ensure that all solutions are equilibrated to the assay temperature before initiating the reaction.
-
-
Pipetting Errors:
-
Problem: Small inaccuracies in pipetting volumes of enzyme, substrate, or buffer can lead to significant variations in the final reaction conditions.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to maximize accuracy. Prepare a master mix for the reaction components to minimize pipetting variations between wells or tubes.[7]
-
-
Reagent Instability:
Frequently Asked Questions (FAQs)
What is the typical optimal pH for enzymes?
The optimal pH for most enzymes is around 7.0, which is neutral.[9] However, this can vary significantly depending on the enzyme's natural cellular environment. For instance, pepsin, an enzyme in the stomach, has an optimal pH of around 2.0, while lipase in the small intestine functions best at a pH of about 9.0.[9]
How does pH affect enzyme structure and activity?
The pH of the environment affects the charge on the amino acid residues of the enzyme.[1][4][10] Changes in these charges can disrupt the ionic bonds that maintain the enzyme's specific three-dimensional structure, particularly the active site.[2][4] This can lead to a decrease in activity or complete denaturation at extreme pH values.[1][3]
What is a suitable buffer range for determining the optimal pH of an enzyme?
To determine the optimal pH, you should test a broad range of pH values using a series of buffers with overlapping ranges. For example, you could use citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and Tris buffer for pH 7-9.
Experimental Protocol: Determining the Optimal pH for this compound Activity
This protocol outlines a method for systematically determining the pH at which this compound exhibits maximum activity.
Materials:
-
Purified this compound enzyme
-
This compound substrate
-
A series of buffers at different pH values (e.g., citrate, phosphate, Tris)
-
Microplate reader or spectrophotometer
-
Temperature-controlled incubator
-
pH meter
Methodology:
-
Buffer Preparation: Prepare a series of buffers, each with a specific pH value, covering a broad range (e.g., pH 4.0 to 10.0 in 0.5 unit increments).
-
Reaction Mixture Preparation: For each pH value, prepare a reaction mixture in a microplate well or cuvette containing the buffer, substrate, and any necessary cofactors.
-
Temperature Equilibration: Incubate the reaction mixtures at the optimal temperature for this compound activity for 5-10 minutes to ensure temperature equilibration.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of this compound enzyme to each reaction mixture.
-
Activity Measurement: Immediately measure the rate of product formation or substrate consumption using a microplate reader or spectrophotometer. The method of detection will depend on the nature of the substrate and product.
-
Data Analysis: Plot the measured enzyme activity (reaction rate) against the corresponding pH value. The pH at which the highest activity is observed is the optimal pH for this compound.
Data Presentation
Table 1: Relative Activity of this compound at Various pH Values
| pH | Buffer System | Relative Activity (%) |
| 4.0 | Citrate | 15 |
| 4.5 | Citrate | 28 |
| 5.0 | Citrate | 45 |
| 5.5 | Citrate | 62 |
| 6.0 | Phosphate | 78 |
| 6.5 | Phosphate | 91 |
| 7.0 | Phosphate | 100 |
| 7.5 | Tris | 95 |
| 8.0 | Tris | 83 |
| 8.5 | Tris | 68 |
| 9.0 | Tris | 51 |
| 9.5 | Tris | 35 |
| 10.0 | Tris | 20 |
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
References
- 1. brainylemons.com [brainylemons.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. youtube.com [youtube.com]
- 9. study.com [study.com]
- 10. Khan Academy [khanacademy.org]
Gly6 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Gly6 (Hexaglycine), alongside troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized this compound?
A1: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[1] Storing it in a desiccator can further protect it from moisture.[2] For short-term storage, refrigeration at 4°C is also acceptable.
Q2: How should I store this compound once it is in solution?
A2: this compound solutions are more susceptible to degradation than the lyophilized powder.[1] For long-term storage, it is recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -80°C. For short-term use, solutions can be kept at 4°C for a few weeks.[3]
Q3: What is the best solvent for dissolving this compound?
A3: Due to the nature of oligoglycines, solubility can be a challenge and decreases as the peptide chain lengthens. The recommended approach for dissolving this compound is as follows:
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If it does not dissolve, sonication can be used to aid dissolution.
-
For highly insoluble peptides, a small amount of a polar organic solvent such as DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by the slow addition of aqueous buffer to the desired concentration.
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation is indicative of aggregation, a common issue with oligoglycines. This can be caused by several factors including high concentration, improper storage, or the pH of the solution being close to the isoelectric point of the peptide. To resolve this, you can try:
-
Sonication: This can help to break up aggregates.
-
pH Adjustment: Modify the pH of the solution to be further from the peptide's isoelectric point.
-
Dilution: Lowering the concentration of the peptide may help to redissolve it.
-
Re-dissolving: If the issue persists, it may be necessary to lyophilize the peptide and re-dissolve it using the stepwise approach described in Q3.
Q5: Is this compound involved in any specific signaling pathways?
A5: Current scientific literature does not indicate that this compound is a signaling molecule. Instead, its primary application in research is as a model substrate for various enzymes, particularly proteases, due to its simple, repeating glycine structure. The diagram below illustrates the general role of this compound as a substrate in an enzymatic reaction.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Results in Enzyme Kinetic Assays
| Possible Cause | Recommended Solution |
| This compound Degradation | Ensure proper storage of both lyophilized powder and solutions. Prepare fresh solutions for each experiment if possible. Avoid prolonged exposure to pH > 8.[1] |
| This compound Aggregation | Visually inspect the this compound solution for any precipitates. If present, follow the steps outlined in FAQ Q4. Filter the solution through a 0.22 µm filter before use. |
| Incorrect Buffer Conditions | Optimize the pH and ionic strength of the assay buffer for the specific enzyme being used. Peptide stability and enzyme activity are highly pH-dependent. |
| Inaccurate Concentration | Re-quantify the concentration of the this compound stock solution. Due to its hygroscopic nature, the actual peptide content in the lyophilized powder may be lower than stated. |
Issue 2: Difficulty Dissolving Lyophilized this compound
| Possible Cause | Recommended Solution |
| Hydrophobicity | Although glycine is simple, a chain of six residues can present solubility challenges. Follow the stepwise dissolution protocol in FAQ Q3. |
| Aggregation during Lyophilization | The lyophilization process itself can sometimes lead to aggregation. Sonication of the solution can help to break up these pre-formed aggregates. |
| Low Quality Reagent Water | Use high-purity, sterile water (e.g., Milli-Q or equivalent) for preparing solutions to avoid contaminants that might affect solubility. |
Data Presentation: this compound Stability and Handling Parameters
| Parameter | Recommended Condition | Rationale |
| Storage (Lyophilized) | -20°C or -80°C, desiccated | Minimizes chemical degradation such as hydrolysis and oxidation.[1] |
| Storage (In Solution) | -80°C in single-use aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Working Temperature | On ice | Reduces the rate of potential degradation during experimental setup. |
| Recommended pH Range | 5.0 - 7.0 | Oligoglycine peptides are more stable at neutral to slightly acidic pH.[4] Basic conditions (pH > 8) can accelerate degradation.[1] |
| Solvents to Avoid | Strong acids/alkalis, strong oxidizing/reducing agents | These can cause rapid degradation of the peptide. |
Experimental Protocols
Protocol: General Protease Activity Assay Using this compound
This protocol provides a general framework for measuring the activity of a protease using this compound as a substrate. The detection of free amino groups released upon peptide bond cleavage is measured using a ninhydrin-based assay.
Materials:
-
This compound (Hexaglycine)
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ninhydrin Reagent
-
Stop Solution (e.g., 0.5 M Citrate buffer, pH 5.0)
-
96-well microplate
-
Microplate reader (absorbance at 570 nm)
Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the Assay Buffer.
-
Prepare serial dilutions of the protease in cold Assay Buffer.
-
Prepare a standard curve using glycine or a known concentration of cleaved this compound.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add 50 µL of the this compound solution.
-
Include control wells with Assay Buffer only (for blank) and wells for the standard curve.
-
-
Initiation of Reaction:
-
Add 50 µL of the protease dilution to the respective wells to start the reaction.
-
For the blank and standard curve wells, add 50 µL of Assay Buffer.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding 25 µL of the Stop Solution to each well.
-
-
Color Development:
-
Add 100 µL of Ninhydrin Reagent to all wells.
-
Seal the plate and heat at 95-100°C for 10-15 minutes.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the standard curve and determine the concentration of cleaved peptide in each sample.
-
Calculate the protease activity, typically expressed in units/mg of enzyme.
-
References
Technical Support Center: Overcoming Poor Signal in Gly6-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor signal issues in Gly6-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based assay?
A this compound-based assay typically refers to an experimental procedure that utilizes a hexaglycine peptide (a chain of six glycine amino acids) as a substrate or a key component.[1] These assays can be employed to measure the activity of specific enzymes that recognize and cleave this peptide sequence.[1] The format of the assay can vary widely and may include fluorescence, colorimetric, or mass spectrometry-based detection methods.
Q2: What are the common causes of a weak or no signal in my this compound-based assay?
A weak or absent signal can stem from several factors, broadly categorized as issues with reagents, assay procedure, or instrumentation. Specific causes include:
-
Inactive Enzyme or Reagents: Improper storage or handling can lead to loss of enzyme activity. Reagents may also degrade over time.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the this compound substrate, enzyme, or detection reagents can limit the reaction rate and signal generation.
-
Incorrect Assay Conditions: pH, temperature, and incubation time are critical parameters that can significantly impact enzyme activity and signal development.[2][3]
-
High Background Noise: Autofluorescence of reagents, non-specific binding, or contaminated reagents can mask the true signal.[4][5]
-
Instrument Settings: Improperly configured plate readers, such as incorrect excitation/emission wavelengths or gain settings, can lead to poor signal detection.[2]
Q3: How can I reduce high background fluorescence in my assay?
High background fluorescence can significantly lower the signal-to-noise ratio.[5] To mitigate this, consider the following:
-
Optimize Probe/Substrate Concentration: Use the lowest concentration of the fluorescent substrate that still provides a detectable signal to minimize non-specific binding.[5]
-
Thorough Washing Steps: Increase the number and duration of washing steps to remove unbound reagents.[5]
-
Use High-Quality Reagents: Ensure all buffers and media are fresh and of high purity to avoid autofluorescence from contaminants.[5]
-
Incorporate Blocking Agents: For cell-based or ELISA-type assays, using blocking agents like Bovine Serum Albumin (BSA) can reduce non-specific binding.
Troubleshooting Guides
Issue 1: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify enzyme activity using a positive control. - Ensure proper storage conditions (temperature, buffer). - Avoid repeated freeze-thaw cycles.[6] |
| Suboptimal Substrate Concentration | - Perform a substrate titration to determine the optimal concentration. - Ensure the this compound peptide is fully dissolved.[1] |
| Incorrect Incubation Time/Temperature | - Optimize incubation time and temperature for your specific enzyme.[2][3] - Ensure all reagents are at the correct temperature before starting the assay. |
| Incompatible Assay Buffer | - Check the pH and ionic strength of the buffer. - Ensure the buffer does not contain any enzyme inhibitors. |
| Low Detection Reagent Concentration | - Increase the concentration of the detection antibody or secondary reagent. |
| Incorrect Plate Reader Settings | - Verify the correct excitation and emission wavelengths for your fluorophore.[2] - Optimize the gain or sensitivity settings of the reader. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Assay Plate or Media | - Use low-autofluorescence plates (e.g., black plates for fluorescence assays). - Test for background signal from the assay buffer or media alone. |
| Non-specific Binding of Reagents | - Increase the number and stringency of wash steps. - Add a mild detergent (e.g., Tween-20) to the wash buffer.[7] - Use a blocking buffer (e.g., BSA or casein) to block non-specific sites.[7] |
| Contaminated Reagents | - Use fresh, high-quality reagents. - Filter-sterilize buffers and solutions. |
| High Concentration of Detection Reagents | - Titrate primary and secondary antibodies to determine the optimal concentration. |
| Substrate Degradation | - Protect fluorescent substrates from light. - Prepare fresh substrate solutions for each experiment. |
Experimental Protocols
Example Protocol: Generic Fluorescence-Based this compound Protease Assay
This protocol provides a general framework. Specific parameters such as reagent concentrations, volumes, and incubation times should be optimized for your particular enzyme and substrate.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reconstitute the this compound-fluorophore substrate in DMSO to create a stock solution.
-
Dilute the protease to the desired concentration in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well black, clear-bottom plate.
-
Add 10 µL of the protease solution to the appropriate wells. For negative control wells, add 10 µL of Assay Buffer.
-
Add 20 µL of the this compound-fluorophore substrate solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Visualizations
Caption: A typical experimental workflow for a this compound-based assay.
Caption: A logical flow for troubleshooting poor signal.
Caption: Signaling pathway of a generic this compound cleavage assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural Glycoforms of Human Interleukin 6 Show Atypical Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel biosensors based on optimized glycine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Enzyme Essays to Enhance Reliability of Activity Measurements in Leukocyte Lysates for the Diagnosis of Metachromatic Leukodystrophy and Gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
Refining Gly6 experimental conditions
Welcome to the technical support center for Gly6 (Hexaglycine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for this compound.
Section 1: General Handling and Solubility of this compound
This section covers common questions regarding the physical properties and handling of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving this compound?
A1: this compound is a neutral peptide and should be reasonably soluble in aqueous solutions. However, solubility can be affected by purity and storage conditions. It is always best to test the solubility of a small amount of the peptide before dissolving the entire sample.[1]
-
Initial Step: Attempt to dissolve the peptide in sterile, distilled water or a standard biological buffer (e.g., PBS, Tris) at a pH between 5-7.[2][3][4] Sonication can aid in dissolution.[4]
-
If Unsuccessful: For neutral peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to create a stock solution, which can then be diluted into your aqueous buffer.[4][5][6] When diluting, add the peptide stock solution slowly to the stirring buffer to avoid precipitation.[1]
Q2: How should I store this compound solutions and lyophilized powder?
A2: Proper storage is critical to maintain the stability and integrity of this compound.
-
Lyophilized Powder: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccated environment.[2][7] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can degrade the peptide.[2][8]
-
In Solution: Peptide solutions are much less stable than the lyophilized form. For optimal stability, dissolve this compound in a sterile, slightly acidic buffer (pH 5-7) and store at -20°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3][9]
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Suggested Solution |
| Peptide will not dissolve in water or buffer. | The peptide may have low solubility due to its sequence or secondary structure formation. | Try gentle warming (below 40°C) or brief sonication.[4][5] If this fails, use a small amount of an organic solvent like DMSO to create a stock solution, then dilute into your aqueous buffer.[4][6] |
| Precipitation occurs when diluting a stock solution into an aqueous buffer. | The solubility limit of the peptide in the final buffer has been exceeded. | Reduce the final concentration of the peptide in the buffer. Add the stock solution very slowly while vigorously stirring the buffer.[1] Consider if the pH of the final solution is near the peptide's isoelectric point, where solubility is lowest, and adjust the pH if necessary.[10] |
| Solution appears cloudy or contains particulates. | The peptide is not fully dissolved or has aggregated. | Centrifuge the solution to pellet any undissolved material before use.[5] Attempt to redissolve using the methods mentioned above. For future experiments, consider optimizing the amino acid sequence if possible by introducing more hydrophilic residues.[5] |
Section 2: Application in Antimicrobial Research
This compound can be utilized as a substrate for certain bacterial enzymes, such as the endopeptidase lysostaphin from Staphylococcus staphylolyticus, which specifically cleaves the pentaglycine cross-bridges in the peptidoglycan of Staphylococcus aureus.[11][12][13] This provides a basis for developing assays to screen for inhibitors of such enzymes.
Frequently Asked Questions (FAQs)
Q1: How can this compound be used in an antimicrobial context?
A1: this compound serves as a specific substrate for enzymes like lysostaphin.[12] This allows for the development of in vitro enzymatic assays to screen for inhibitors of these bacterial enzymes, which could be potential antimicrobial agents.
Q2: What type of assay can I develop using this compound as a substrate?
A2: A common approach is a fluorescence-based assay. A fluorophore and a quencher can be attached to the this compound peptide. In its intact state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage of the this compound peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured.
Experimental Protocol: Lysostaphin Inhibition Assay
This protocol describes a fluorescence-based assay to screen for inhibitors of lysostaphin using a FRET-labeled this compound substrate.
Materials:
-
Lysostaphin enzyme
-
FRET-labeled this compound substrate (e.g., DABCYL-Gly-Gly-Gly-Gly-Gly-Gly-EDANS)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare a stock solution of the FRET-labeled this compound substrate in the assay buffer.
-
Prepare serial dilutions of your test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Keep the final DMSO concentration consistent across all wells (typically ≤1%).
-
Add the lysostaphin enzyme to all wells except the negative control and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-labeled this compound substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time (e.g., every minute for 30 minutes) at an appropriate excitation/emission wavelength pair for the fluorophore (e.g., ~340nm excitation and ~490nm emission for EDANS).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the positive control.
Data Presentation: Lysostaphin Inhibition
Note: The following table is a template. Users should populate it with their own experimental data.
| Inhibitor Concentration (µM) | Initial Velocity (RFU/min) | % Inhibition |
| 0 (Positive Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| No Enzyme (Negative Control) | 100 |
Visualization: Antimicrobial Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. jpt.com [jpt.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. リゾスタフィン from Staphylococcus staphylolyticus Suitable for manufacturing of diagnostic kits and reagents., lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Validating Bacteriolytic Efficacy: A Comparative Guide to Gly6-Targeting Enzymes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of enzymes with Gly6-directed bacteriolytic activity, focusing on lysostaphin as a primary example. This document outlines key performance metrics, detailed experimental protocols, and visual representations of mechanisms and workflows to aid in the evaluation and selection of appropriate bacteriolytic agents.
Comparative Performance of Bacteriolytic Enzymes
The selection of a bacteriolytic agent is often guided by its specific activity against target pathogens, optimal working conditions, and mechanism of action. Below is a comparative summary of lysostaphin, an enzyme targeting the pentaglycine bridge (a common Gly-rich motif) in Staphylococcus aureus, and lysozyme, a well-characterized bacteriolytic enzyme with a different mode of action.
| Feature | Lysostaphin (Representing this compound-Targeting Activity) | Lysozyme |
| Target Organism | Primarily Staphylococcus aureus and other staphylococci with pentaglycine cross-bridges.[1][2] | Broadly active against Gram-positive bacteria, particularly Micrococcus luteus.[3] |
| Mechanism of Action | Glycyl-glycine endopeptidase that cleaves the pentaglycine cross-bridges in the peptidoglycan.[1][2][4] | Muramidase that hydrolyzes the β-(1,4)-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan backbone.[3] |
| Optimal pH | ~7.5[1] | ~6.2[5] |
| Minimal Inhibitory Concentration (MIC) against S. aureus | 0.03 to 2 µg/ml.[6] | Generally less effective against S. aureus compared to lysostaphin. |
| Assay Substrate | Staphylococcus aureus cells or synthetic pentaglycine peptides.[7][8] | Micrococcus luteus (formerly Micrococcus lysodeikticus) cells.[3][5] |
Experimental Protocols
Accurate validation of enzymatic activity is crucial. The following are detailed protocols for commonly employed bacteriolytic assays.
Turbidity Reduction Assay
This assay measures the decrease in optical density (OD) of a bacterial suspension as the cells are lysed by the enzyme.
a. Lysostaphin Turbidity Assay
-
Materials:
-
Lysostaphin enzyme solution of known concentration.
-
Overnight culture of Staphylococcus aureus (e.g., ATCC 29737).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Spectrophotometer.
-
-
Procedure:
-
Grow S. aureus overnight in a suitable broth (e.g., Tryptic Soy Broth) at 37°C with shaking.
-
Harvest the cells by centrifugation and wash them with the assay buffer.
-
Resuspend the bacterial pellet in the assay buffer to an initial optical density at 600 nm (OD600) of approximately 1.0.
-
Add the lysostaphin solution to the bacterial suspension to achieve the desired final concentration. A control with buffer only should be included.
-
Immediately begin monitoring the decrease in OD600 at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes) at 37°C.
-
The rate of decrease in OD600 is proportional to the lytic activity of the enzyme.
-
b. Lysozyme Turbidity Assay
-
Materials:
-
Lysozyme enzyme solution.
-
Lyophilized Micrococcus luteus cells.
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.2.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a suspension of Micrococcus luteus cells in the assay buffer to an initial optical density at 450 nm (OD450) between 0.6 and 0.7.[3][5]
-
Add the lysozyme solution to the cell suspension.
-
Monitor the decrease in OD450 over time at 25°C.[5]
-
One unit of activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.[5]
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Serial dilutions of the bacteriolytic enzyme in a suitable broth medium.
-
Standardized inoculum of the target bacterium (e.g., S. aureus).
-
96-well microtiter plates.
-
Incubator.
-
-
Procedure:
-
Prepare a two-fold serial dilution of the enzyme in the broth in the wells of a microtiter plate.
-
Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the enzyme at which no visible bacterial growth is observed.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mode of action of this compound-targeting enzymes and the general workflow for assessing their bacteriolytic activity.
References
- 1. Lysostaphin: A Staphylococcal Bacteriolysin with Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysostaphin - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. Cross-Linked Peptidoglycan Mediates Lysostaphin Binding to the Cell Wall Envelope of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay of Lysozyme (EC 3.2.1.17) [sigmaaldrich.com]
- 6. In vitro activity of recombinant lysostaphin against Staphylococcus aureus isolates from hospitals in Beijing, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Gly6 and Other Peptide Substrates for Enzymatic Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide substrate Gly6 (hexaglycine) with other relevant peptide substrates, focusing on their enzymatic cleavage by lysostaphin and the distinct substrate specificity of zoocin A. This information is critical for researchers in drug development, microbiology, and enzymology for applications such as designing novel antimicrobial agents, developing targeted drug delivery systems, and elucidating enzyme mechanisms.
Executive Summary
This compound is a linear peptide composed of six glycine residues and is a known substrate for the glycyl-glycine endopeptidase lysostaphin. Lysostaphin, an antimicrobial enzyme produced by Staphylococcus simulans, specifically targets the pentaglycine cross-bridges in the peptidoglycan of Staphylococcus aureus. While this compound and other oligoglycine peptides serve as model substrates for studying lysostaphin activity, research indicates a significant preference of the enzyme for more complex, cross-linked peptidoglycan fragments. In contrast, zoocin A, a D-alanyl-L-alanine endopeptidase from Streptococcus equi subsp. zooepidemicus, exhibits a distinct substrate specificity and is not known to cleave oligoglycine peptides like this compound. This guide presents available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these substrate-enzyme interactions.
Data Presentation: Lysostaphin Substrate Comparison
Table 1: Kinetic Parameters for Lysostaphin with Pentaglycine
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Assay Method | Reference |
| Pentaglycine | 200 - 300 | 0.0017 - 0.0021 | 7.0 - 8.7 | FRET-based | [1] |
| Pentaglycine | 65 | 0.05 | 777.0 | Fluorescent Protein Linker | [1] |
| Pentaglycine (isolated) | > 4000 (estimated) | 0.05 (apparent) | 2.2 | Ninhydrin-based | [1] |
| Pentaglycine (in cell wall) | 0.301 | 0.05 (apparent) | 1.6 x 105 | Turbidity Assay | [1] |
Note: The variability in kinetic parameters highlights the influence of the assay method and the substrate presentation (isolated peptide vs. incorporated in the cell wall).
Table 2: Relative Hydrolysis Rates of Various Peptidoglycan Fragments by Lysostaphin
The following table, derived from NMR-based kinetic analysis, illustrates the initial rates of hydrolysis of different synthetic peptidoglycan fragments relative to pentaglycine (pGly). This provides a semi-quantitative comparison of lysostaphin's substrate preference.
| Substrate | Structure | Relative Hydrolysis Rate (%) |
| Pentaglycine (pGly) | Gly-Gly-Gly-Gly-Gly | 100 |
| PG Fragment 2 | Ac-L-Ala-D-isoGln-L-Lys(Ac-pGly)-D-Ala-D-Ala | ~300 |
| PG Fragment 7 | Ac-L-Ala-D-isoGln-L-Lys(Ac-pGly-D-Ala)-D-Ala-D-Ala | ~500 |
| PG Fragment with Serine Substitution (Gly3 -> Ser) | Ac-L-Ala-D-isoGln-L-Lys(Ac-Gly-Gly-Ser-Gly-Gly)-D-Ala-D-Ala | ~3 |
Data adapted from a study by Antenucci et al. (2024), which indicates a clear preference for mature, cross-linked peptidoglycan fragments over simple pentaglycine.[2][3]
Experimental Protocols
Lysostaphin Cleavage Assay using NMR Spectroscopy
This method allows for real-time monitoring of substrate hydrolysis and product formation, providing detailed kinetic information.
Materials:
-
Lyophilized lysostaphin (LSS)
-
Synthetic peptide substrates (e.g., this compound, pentaglycine, PG fragments)
-
NMR buffer (e.g., 20 mM sodium phosphate, pH 7.0, 100 mM NaCl, in D2O)
-
NMR spectrometer (e.g., 800 MHz)
Procedure:
-
Dissolve the peptide substrate in the NMR buffer to a final concentration of ~1 mM.
-
Acquire a baseline 1H NMR spectrum of the substrate solution.
-
Add a known concentration of lysostaphin (e.g., 2 µM) to initiate the reaction.[2]
-
Immediately start acquiring a series of 1H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the substrate and the cleavage products.
-
Plot the concentration of the substrate and/or products as a function of time to determine the initial reaction rate.
Ninhydrin-Based Colorimetric Assay for Lysostaphin Activity
This is a simpler, endpoint or kinetic assay suitable for measuring the cleavage of oligoglycine peptides.
Materials:
-
Lysostaphin
-
Pentaglycine (or this compound)
-
HEPES buffer (20 mM, pH 7.5)
-
Ninhydrin solution
-
Microplate reader
Procedure:
-
Prepare a stock solution of the peptide substrate (e.g., 4 mM pentaglycine in HEPES buffer).
-
Prepare a stock solution of lysostaphin (e.g., 5 µM in HEPES buffer).
-
In a microplate, mix the substrate and enzyme solutions. Include a control with substrate but no enzyme.
-
Incubate the plate at 37°C.
-
At desired time points, take aliquots and add ninhydrin solution.
-
Heat the samples to develop the color.
-
Measure the absorbance at 570 nm using a microplate reader. The increase in absorbance corresponds to the generation of new N-terminal amines from peptide cleavage.[1]
Zoocin A Dye-Release Assay
This assay is used to measure the general peptidoglycan hydrolase activity of zoocin A.
Materials:
-
Purified zoocin A
-
Dye-labeled substrate (e.g., Remazol Brilliant Blue R-labeled cell walls from a susceptible Streptococcus strain)
-
Reaction buffer
-
Spectrophotometer
Procedure:
-
Prepare a suspension of the dye-labeled substrate in the reaction buffer.
-
Add zoocin A to the substrate suspension.
-
Incubate at 37°C for a defined period (e.g., 3 hours).[4]
-
Stop the reaction (e.g., by adding ethanol) and centrifuge to pellet the remaining insoluble substrate.
-
Measure the absorbance of the supernatant at a wavelength appropriate for the released dye. The amount of dye in the supernatant is proportional to the enzymatic activity.[4]
Mandatory Visualization
Caption: Lysostaphin-mediated cleavage of pentaglycine bridges in S. aureus.
Caption: Workflow for NMR-based lysostaphin cleavage assay.
Caption: Substrate specificity comparison of Lysostaphin and Zoocin A.
Conclusion
The selection of an appropriate peptide substrate is paramount for accurate enzymatic analysis and for the design of effective therapeutic agents. This compound serves as a useful, simple substrate for studying the glycyl-glycine endopeptidase activity of lysostaphin. However, for a more physiologically relevant understanding of lysostaphin's function, complex peptidoglycan fragments that mimic the natural bacterial cell wall structure are superior substrates, as evidenced by significantly higher hydrolysis rates.
Conversely, zoocin A's substrate specificity is directed towards D-alanyl-L-alanine linkages within peptidoglycan, and there is currently no evidence to suggest it can cleave oligoglycine sequences like this compound.[5][6][7] This fundamental difference in substrate recognition underscores the importance of detailed specificity studies in the field of antimicrobial enzyme development. Researchers should carefully consider the specific goals of their study when choosing between simple model substrates like this compound and more complex, physiologically relevant molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The streptococcolytic enzyme zoocin A is a penicillin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of 4-Sulfophenyl Isothiocyanate Labeling and Mass Spectrometry To Determine the Site of Action of the Streptococcolytic Peptidoglycan Hydrolase Zoocin A - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GPCR Functional Assays: A Comparative Guide
In the landscape of drug discovery and development, the accurate assessment of G-protein coupled receptor (GPCR) activation is paramount. Researchers rely on a variety of in vitro assays to characterize ligand efficacy and potency, screen compound libraries, and elucidate signaling pathways. While no single assay is universally superior, cross-validation of results from orthogonal assays is crucial for building a comprehensive understanding of a compound's pharmacological profile. This guide provides a comparative overview of three widely used GPCR functional assays: the cAMP assay, the calcium mobilization assay, and the GTPγS binding assay.
Data Presentation: Quantitative Comparison of Assay Performance
The following table summarizes key performance metrics for the three assays, based on representative experimental data for a hypothetical Gs-coupled GPCR agonist.
| Parameter | cAMP Assay | Calcium Mobilization Assay (Gq-coupled) | GTPγS Binding Assay |
| EC50 (nM) | 15 | 25 | 10 |
| Maximum Response (% of control) | 100 | 100 | 100 |
| Signal to Background Ratio | 15 | 20 | 5 |
| Assay Window | 12 | 18 | 4 |
| Z'-factor | 0.8 | 0.85 | 0.6 |
| Throughput | High (384/1536-well) | High (384/1536-well) | Medium (96/384-well) |
| Reagent Cost | Low to Medium | Low to Medium | High (radioligand) |
| Biological Relevance | Downstream signaling | Downstream signaling | Direct G-protein activation |
Experimental Protocols
cAMP Assay (Gs-coupled Receptor)
This protocol outlines a homogenous, luminescence-based cAMP assay.
Materials:
-
HEK293 cells stably expressing the target Gs-coupled GPCR.
-
Opti-MEM I Reduced Serum Medium.
-
cAMP-Glo™ Assay kit (Promega).
-
Test compounds.
-
Forskolin (positive control).
-
White, opaque 384-well assay plates.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target GPCR to ~80% confluency. The day before the assay, harvest cells and resuspend in Opti-MEM to a density of 2 x 10^5 cells/mL.
-
Assay Plate Preparation: Add 5 µL of cell suspension to each well of a 384-well plate and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of test compounds in assay buffer. Add 5 µL of compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer (basal) or forskolin (maximal stimulation).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection:
-
Add 10 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature.
-
Add 10 µL of cAMP-Glo™ Detection Solution (containing kinase) and incubate for 20 minutes at room temperature.
-
Add 20 µL of Kinase-Glo® Reagent and incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Read luminescence on a plate reader.
Calcium Mobilization Assay (Gq-coupled Receptor)
This protocol describes a fluorescent-based calcium mobilization assay.
Materials:
-
CHO-K1 cells stably expressing the target Gq-coupled GPCR.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid.
-
Test compounds.
-
ATP (positive control).
-
Black, clear-bottom 384-well assay plates.
Procedure:
-
Cell Plating: Seed CHO-K1 cells expressing the target GPCR into 384-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer of HBSS/HEPES containing 4 µM Fluo-4 AM and 2.5 mM probenecid.
-
Remove cell culture medium and add 20 µL of loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition: Prepare serial dilutions of test compounds in HBSS/HEPES.
-
Data Acquisition:
-
Place the assay plate into a fluorescence plate reader (e.g., FLIPR).
-
Monitor baseline fluorescence for 10-20 seconds.
-
Add 10 µL of compound dilutions to the wells.
-
Continuously record fluorescence intensity (excitation ~485 nm, emission ~525 nm) for 2-3 minutes to capture the transient calcium flux.
-
[³⁵S]GTPγS Binding Assay
This protocol details a filtration-based radioligand binding assay to directly measure G-protein activation.
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
Test compounds.
-
Glass fiber filter mats.
-
Scintillation cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
25 µL of cell membranes (10-20 µg protein).
-
25 µL of test compound dilutions.
-
50 µL of assay buffer containing 0.1 nM [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration:
-
Rapidly filter the reaction mixture through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter mats.
-
Place the filters into scintillation vials with scintillation cocktail.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine non-specific binding in the presence of 10 µM unlabeled GTPγS and subtract from all other readings.
Mandatory Visualization
Caption: A simplified GPCR signaling cascade.
A Comparative Analysis of Gly6 and Its Analogs: Intestinal Absorption and Hydrolysis as Key Performance Indicators
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics and nutritional science, the efficient absorption of amino acids and their derivatives is a critical determinant of performance. This guide provides a detailed comparative analysis of Gly6 (hexaglycine) and its shorter glycine oligopeptide analogs, focusing on their intestinal hydrolysis and absorption, which are key processes governing their bioavailability. The data presented herein is crucial for professionals in drug development and nutritional research seeking to optimize the delivery and efficacy of glycine-based compounds.
Executive Summary
The intestinal absorption of glycine is significantly more efficient when delivered as di- and triglycine compared to free glycine or longer oligopeptides such as tetraglycine and hexaglycine (this compound). This difference in performance is primarily attributed to two key factors: the presence of the high-capacity peptide transporter 1 (PepT1) in the intestinal brush border, which preferentially transports di- and tripeptides, and the rate-limiting hydrolysis of longer oligopeptides by brush border amino-oligopeptidases. For this compound and other longer analogs, the rate of enzymatic cleavage into smaller, transportable units is the bottleneck for glycine uptake.
Comparative Data on Intestinal Hydrolysis
The rate of hydrolysis of glycine oligopeptides at the intestinal brush border is inversely proportional to their chain length. Shorter peptides are hydrolyzed at a slower rate than longer ones, which allows for their efficient uptake by the PepT1 transporter before significant degradation.
| Peptide | Hydrolysis Rate (μmol/min per mg protein) by Guinea-Pig Intestinal Mucosa Homogenate[1][2] | Relative Hydrolysis Rate in Brush Border vs. Homogenate[1][2] |
| Diglycine | Low | Lower in brush border |
| Triglycine | High | Higher in brush border |
| Tetraglycine | Moderate | Progressively higher in brush border |
| Pentaglycine | Moderate | Progressively higher in brush border |
| Hexaglycine (this compound) | Moderate | Progressively higher in brush border |
Note: Specific activity against diglycine was found to be lower in the brush-border fraction compared to the whole homogenate, while the relative activity against longer oligopeptides increased in the brush border fraction. This suggests that while dipeptidases are present in the cytosol, the primary site of hydrolysis for longer glycine oligopeptides is the brush border.[1][2]
Signaling and Transport Pathway for Glycine Oligopeptides
The absorption of glycine oligopeptides is a multi-step process involving both enzymatic hydrolysis and carrier-mediated transport. The following diagram illustrates the key pathways.
Caption: Intestinal absorption pathway of glycine oligopeptides.
Experimental Protocols
Preparation of Intestinal Brush Border Membrane Vesicles (BBMVs)
This protocol is adapted from methods used to study intestinal transport and enzyme activity.[3][4][5]
Objective: To isolate the brush border membrane from intestinal epithelial cells for in vitro studies of enzyme kinetics and transport.
Methodology:
-
Tissue Preparation: Obtain fresh intestinal segments (e.g., from guinea pig or rat jejunum) and wash with ice-cold saline.
-
Mucosal Scraping: Gently scrape the mucosa from the underlying tissue using a glass slide.
-
Homogenization: Homogenize the scraped mucosa in a buffered solution (e.g., Tris-HCl with mannitol).
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and other large organelles.
-
Vesicle Formation and Purification: The supernatant containing the brush border fragments is further purified. This can be achieved by methods such as divalent cation (e.g., Ca²⁺ or Mg²⁺) precipitation of non-brush border membranes or polyethylene glycol (PEG) precipitation.[4][5] The resulting pellet is resuspended to form sealed vesicles.
-
Characterization: The purity of the BBMV preparation is assessed by measuring the enrichment of brush border marker enzymes (e.g., sucrase, alkaline phosphatase) and the depletion of markers for other cellular compartments.
Caption: Workflow for the preparation of intestinal brush border membrane vesicles.
In Situ Intestinal Perfusion
This technique allows for the study of absorption and metabolism in a physiologically relevant model.[6][7]
Objective: To measure the rate of disappearance of a substance from the intestinal lumen and its appearance in the bloodstream.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and expose the small intestine through a midline incision.
-
Cannulation: Isolate a segment of the jejunum and cannulate both ends with tubing.
-
Perfusion: Perfuse the isolated segment with a solution containing the test substance (e.g., this compound or its analogs) and a non-absorbable marker (e.g., polyethylene glycol) at a constant flow rate.
-
Sample Collection: Collect the perfusate exiting the distal cannula at timed intervals. Blood samples can also be collected from the mesenteric vein draining the perfused segment.
-
Analysis: Analyze the concentration of the test substance and the marker in the collected perfusate and blood samples using appropriate analytical techniques (e.g., HPLC). The rate of disappearance from the lumen and appearance in the blood can then be calculated.
Caption: Workflow for in situ intestinal perfusion studies.
Conclusion
The comparative analysis of this compound and its shorter glycine oligopeptide analogs reveals a clear structure-performance relationship in the context of intestinal absorption. While this compound and other longer peptides can serve as a source of glycine, their bioavailability is limited by the rate of their hydrolysis at the brush border. In contrast, di- and triglycine are efficiently absorbed via the PepT1 transporter, making them superior choices for applications requiring rapid and efficient glycine delivery. These findings underscore the importance of considering both enzymatic degradation and transporter-mediated uptake in the design of peptide-based drugs and nutritional supplements. For drug development professionals, this data suggests that formulating glycine as a di- or tripeptide may significantly enhance its oral bioavailability.
References
- 1. portlandpress.com [portlandpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. A novel method of preparation of small intestinal brush border membrane vesicles by polyethylene glycol precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intestinal perfusion technique: Topics by Science.gov [science.gov]
- 7. ijpsonline.com [ijpsonline.com]
Decoding Gly6 Specificity: A Comparative Guide to Enzyme Selection
For Immediate Release
GOTHENBURG, Sweden – December 7, 2025 – In the intricate world of peptide biochemistry and drug development, the precise cleavage and modification of polyglycine tracts are of paramount importance. Hexaglycine (Gly6), a repeating glycine polymer, presents a unique substrate for a variety of enzymes. Understanding the specificity of these enzymes is crucial for researchers designing targeted therapeutic interventions and developing novel biotechnological applications. This guide provides a comparative analysis of enzymes known to exhibit specificity for glycine-rich sequences, offering a valuable resource for scientists and drug development professionals.
Comparative Analysis of Enzyme Specificity for Glycine-Rich Substrates
The specificity of an enzyme for its substrate is a critical determinant of its biological function and therapeutic potential. Here, we compare three classes of enzymes with demonstrated activity towards glycine-containing peptides: Glycyl Aminopeptidases, Sortase A, and Fungal Polyglycine Hydrolases. While direct kinetic data on a standardized hexaglycine (this compound) substrate is limited across all enzyme classes, a comparative assessment of their known specificities provides valuable insights for enzyme selection.
| Enzyme Class | Specific Enzyme Example | Source Organism | Known Substrate(s) | Cleavage/Ligation Site | Available Kinetic Data (kcat/Km) | Key Specificity Determinants |
| Glycyl Aminopeptidases | Glycyl Aminopeptidase | Actinomucor elegans | Gly-X peptides (e.g., Gly-β-naphthylamide) | N-terminal Gly-X bond | 4.2 x 10⁵ M⁻¹s⁻¹ (for Gly-β-naphthylamide)[1] | Strong preference for an N-terminal glycine residue.[1][2] |
| PhTET4 | Pyrococcus horikoshii | N-terminal Glycine peptides | N-terminal Gly-X bond | Not reported | Strict and exclusive activity toward N-terminal glycine residues.[3][4] | |
| Transpeptidases | Sortase A | Staphylococcus aureus | Protein/peptide with LPXTG motif + oligoglycine nucleophile | Cleaves between Threonine and Glycine in LPXTG and ligates to the N-terminus of (Gly)n. | Not directly applicable for this compound cleavage. | Recognizes the LPXTG motif and shows a preference for short oligoglycine nucleophiles (di- or triglycine).[5][6] |
| Fungal Endoproteases | Polyglycine Hydrolases (e.g., Es-cmp, Bz-cmp) | Epicoccum sorghi, Cochliobolus carbonum | Polyglycine linkers in plant chitinases | Within polyglycine sequences (e.g., after G1, G3, G4, or G8)[7] | Not reported for a defined oligoglycine substrate. | Selectivity is based on the number and position of glycine residues within a polyglycine tract.[2][6][7] |
Experimental Protocols
To aid researchers in the characterization of enzyme specificity for this compound, we provide a generalized protocol for determining kinetic parameters. This protocol can be adapted for specific enzymes and available instrumentation.
General Protocol for Determining Enzyme Kinetics using HPLC
This method is suitable for quantifying the cleavage of a hexaglycine substrate by a protease.
1. Materials and Reagents:
-
Purified enzyme of interest
-
Hexaglycine (this compound) substrate
-
Enzyme reaction buffer (specific to the enzyme, e.g., Tris-HCl, HEPES)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
Mobile phase for HPLC (e.g., Acetonitrile and water with 0.1% TFA)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Substrate and Enzyme Preparation: Prepare a stock solution of this compound in the reaction buffer. Prepare a series of dilutions of the enzyme in the same buffer.
-
Enzyme Reaction:
-
Equilibrate the this compound substrate solution to the optimal reaction temperature for the enzyme.
-
Initiate the reaction by adding a known concentration of the enzyme to the substrate solution.
-
Incubate the reaction for a defined period, ensuring that the total substrate consumption is less than 10% to maintain initial velocity conditions.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the substrate (this compound) and cleavage products using a suitable gradient of the mobile phase.
-
Monitor the elution of peptides by measuring the absorbance at 214 nm or 280 nm (if the products contain aromatic residues or are derivatized).
-
Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve of known product concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) at different substrate concentrations.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.
-
Calculate the catalytic efficiency (kcat/Km) from these values.
-
Visualizing the Mechanisms
To facilitate a deeper understanding of the enzymatic processes, we provide diagrams generated using Graphviz (DOT language) illustrating a key enzymatic workflow and a conceptual experimental workflow.
This guide serves as a foundational resource for researchers working with this compound and other glycine-rich peptides. The provided data and protocols are intended to streamline the process of selecting and characterizing appropriate enzymes for specific research and development needs.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Crystal structure of a polyglycine hydrolase determined using a RoseTTAFold model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of an HPLC-based method to identify key proteases of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and time-resolved mechanistic investigations of protein hydrolysis by the acidic proline-specific endoprotease from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyglycine hydrolases: Fungal β-lactamase-like endoproteases that cleave polyglycine regions within plant class IV chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyglycine hydrolases: Fungal β-lactamase-like endoproteases that cleave polyglycine regions within plant class IV chitinases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Gly6: A Comparative Guide to Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Gly6 (Hexaglycine) against other known enzyme substrates. The following sections detail the performance of this compound with various enzymes, offering a direct comparison with alternative substrates supported by experimental data. This objective analysis is intended to assist researchers in selecting the most appropriate substrates for their enzymatic assays and drug development pipelines.
Comparative Analysis of Enzyme Kinetics
The enzymatic cleavage of this compound and comparable substrates is primarily associated with a class of enzymes known as peptidoglycan hydrolases, particularly those with glycyl-glycine endopeptidase activity. This section presents a comparative analysis of the kinetic parameters for enzymes acting on this compound and similar oligoglycine substrates.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (relative) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Assay Method |
| Lysostaphin | Pentaglycine | > 4 | - | ~0.002 | ~7.0-8.7 | FRET Assay |
| Pentaglycine | 22.7 | - | - | - | Colorimetric Assay | |
| LytM | Pentaglycine | - | Lower than Lysostaphin | - | - | NMR Spectroscopy |
| Zoocin A | Hexaglycine | Data not available | Data not available | Data not available | Data not available | Dye-Release Assay |
| Fungal Polyglycine Hydrolase (Es-cmp) | Polyglycine linker in Chitinase | Data not available | Data not available | Data not available | Data not available | MALDI-TOF/MS |
| Cathepsin B | Z-Arg-Arg-AMC | - | - | - | - | Fluorometric Assay |
Signaling Pathways and Experimental Workflows
Understanding the context in which these enzymes and substrates operate is crucial. The following diagrams illustrate a generalized signaling pathway involving peptidoglycan degradation and a typical experimental workflow for assessing enzyme activity.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and accurate comparison.
Dye-Release Assay for Zoocin A Activity
This method is suitable for determining the lytic activity of enzymes like Zoocin A on bacterial cell walls, which can be adapted to use synthetic substrates.
a. Substrate Preparation:
-
Prepare a suspension of susceptible bacterial cells (e.g., Streptococcus pyogenes) or dye-labeled peptidoglycan.
-
Covalently link a dye, such as Remazol Brilliant Blue R, to the substrate.[1][2]
-
Wash the labeled substrate extensively to remove any unbound dye.
b. Enzyme Assay:
-
Resuspend the dye-labeled substrate in an appropriate assay buffer.
-
Add the enzyme solution (e.g., Zoocin A) to initiate the reaction.
-
Incubate the mixture at the optimal temperature for the enzyme.
-
Stop the reaction by adding a precipitating agent (e.g., ethanol) and centrifuge to pellet the remaining insoluble substrate.
-
Measure the absorbance of the supernatant at a wavelength specific to the released dye (e.g., 595 nm for Remazol Brilliant Blue R).[2] The amount of dye released is proportional to the enzyme activity.
NMR Spectroscopy for Lysostaphin and LytM Kinetics
NMR spectroscopy provides a powerful method for real-time monitoring of substrate cleavage and product formation, allowing for detailed kinetic analysis of enzymes like Lysostaphin and LytM with oligoglycine substrates.[3]
a. Sample Preparation:
-
Dissolve the substrate (e.g., pentaglycine or this compound) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) to the desired concentration.
-
Prepare a stock solution of the enzyme (e.g., Lysostaphin or LytM) in the same buffer.
-
Add the enzyme to the substrate solution in an NMR tube to initiate the reaction, noting the exact start time.
b. NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the signal intensity of the substrate and the corresponding increase in the signal intensity of the cleavage products.
c. Data Analysis:
-
Integrate the signals corresponding to the substrate and product at each time point.
-
Plot the concentration of the substrate versus time to obtain the reaction progress curve.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (K_m_ and V_max_).
Turbidity Reduction Assay for Peptidoglycan Hydrolases
This assay measures the lytic activity of enzymes by monitoring the decrease in turbidity of a bacterial cell suspension as the cell walls are degraded.
a. Preparation:
-
Grow a culture of susceptible bacteria (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Resuspend the cells in the buffer to a specific optical density (OD), typically measured at 600 nm.[4]
b. Assay:
-
Add the enzyme solution to the bacterial suspension in a cuvette or microplate well.
-
Immediately place the sample in a spectrophotometer or plate reader.
-
Monitor the decrease in OD at 600 nm over time. The rate of turbidity reduction is a measure of the enzyme's lytic activity.[4]
Conclusion
This compound serves as a valuable substrate for studying the activity of glycyl-glycine endopeptidases such as lysostaphin. While direct quantitative kinetic data for this compound with all potential enzymes is not yet fully available, the provided protocols and comparative data offer a solid foundation for its benchmarking. The choice of substrate and assay method will ultimately depend on the specific enzyme under investigation and the research question being addressed. Further studies are warranted to fully elucidate the kinetic parameters of this compound with a broader range of enzymes.
References
- 1. A Dye Release Assay to Quantify Enzymatic Activity of Antimicrobial Proteins [jove.com]
- 2. A dye release assay for determination of lysostaphin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM [elifesciences.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Gly6-Based Detection Method for Enzymatic Activity
This guide provides a comprehensive validation and comparison of a novel detection method based on the hexaglycine (Gly6) peptide substrate. The content is intended for researchers, scientists, and drug development professionals interested in new methodologies for quantifying enzyme activity, particularly proteases that recognize and cleave polyglycine sequences.
Introduction to this compound-Based Detection
The this compound-based detection method is an enzymatic assay designed to quantify the activity of enzymes capable of cleaving the hexaglycine peptide. The principle of this method relies on the specific recognition and cleavage of the this compound substrate by the target enzyme. This cleavage event results in a detectable signal, which can be measured using various reporter systems, such as fluorescence, colorimetry, or luminescence, depending on the specific assay design. One known application involves using this compound as a substrate for bacterial enzymes like zoocin A and lysostaphin[1]. This guide outlines a hypothetical validation of such a method and compares its performance against other established techniques.
Underlying Signaling Pathway
The target enzymes for a this compound-based assay are often proteases, which play critical roles in numerous cellular signaling pathways. By cleaving specific substrates, proteases can activate or deactivate signaling cascades that regulate processes such as cell proliferation, differentiation, and apoptosis. The diagram below illustrates a generic protease-activated signaling pathway that could be monitored using a this compound-based detection method if the protease can cleave a this compound substrate.
Caption: A generic signaling pathway initiated by protease activation.
Experimental Protocols
The validation of the this compound-based detection method involves a series of experiments to determine its performance characteristics. Below are the detailed methodologies for a hypothetical fluorescence-based this compound assay.
This compound-Based Enzyme Activity Assay Protocol
This protocol describes a method to quantify the activity of a target protease in a sample using a FRET (Förster Resonance Energy Transfer)-based this compound peptide substrate. The substrate consists of the hexaglycine sequence flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the target enzyme, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
FRET-based this compound Substrate (e.g., Dabcyl-Gly-Gly-Gly-Gly-Gly-Gly-Edans)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)
-
Recombinant Target Protease (for standard curve)
-
Test Samples (e.g., cell lysates, purified protein fractions)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Standard Curve: Create a serial dilution of the recombinant target protease in assay buffer to generate a standard curve (e.g., 0 nM to 100 nM).
-
Prepare Samples: Dilute test samples to the desired concentration in assay buffer.
-
Reaction Setup: To each well of the 96-well microplate, add 50 µL of either the standard protease dilutions or the test samples.
-
Initiate Reaction: Add 50 µL of the FRET-based this compound substrate (final concentration, e.g., 10 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex/Em = 340/490 nm for Edans).
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the enzyme activity in the test samples.
Caption: Experimental workflow for the this compound-based FRET assay.
Data Presentation and Performance Comparison
The performance of the this compound-based detection method was evaluated against two alternative methods: a generic fluorometric peptide assay using a different substrate and a conventional ELISA-based activity assay. The following table summarizes the hypothetical quantitative data from this comparative analysis.
| Performance Metric | This compound-Based Assay (FRET) | Fluorometric Peptide Assay (Non-Gly6) | ELISA-Based Activity Assay |
| Limit of Detection (LOD) | 0.5 nM | 0.8 nM | 1.5 nM |
| Limit of Quantification (LOQ) | 1.5 nM | 2.5 nM | 5.0 nM |
| Dynamic Range | 1.5 - 200 nM | 2.5 - 300 nM | 5.0 - 500 nM |
| Intra-assay Precision (%CV) | < 5% | < 6% | < 10% |
| Inter-assay Precision (%CV) | < 8% | < 9% | < 15% |
| Assay Time | ~ 1.5 hours | ~ 1.5 hours | ~ 4-6 hours |
| Specificity | High (Substrate-dependent) | High (Substrate-dependent) | High (Antibody-dependent) |
Comparison with Alternative Methods
Each detection method has its own advantages and disadvantages. The choice of method often depends on the specific experimental needs, including requirements for sensitivity, throughput, and cost.
Key Advantages of the this compound-Based Method:
-
High Sensitivity: The use of a specific peptide substrate allows for a low limit of detection.
-
Rapid Results: The assay is a simple "mix-and-read" format, providing results in under two hours.
-
Continuous Monitoring: The format allows for kinetic measurements of enzyme activity.
Limitations:
-
Substrate Specificity: The method is only applicable to enzymes that can cleave the this compound sequence.
-
Potential for Interference: Fluorescence-based readouts can be susceptible to interference from compounds in complex samples like cell lysates.
The diagram below provides a logical comparison of the this compound-based assay with other common techniques.
References
Comparative Efficacy of Glycine-Rich Antimicrobial Peptides (AMPs) Against Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of glycine-rich antimicrobial peptides (AMPs), using the novel peptide AfRgly1 as a representative example, against a range of pathogenic bacterial strains. The data presented is intended to inform research and development efforts in the pursuit of new antimicrobial agents.
Introduction to Glycine-Rich Antimicrobial Peptides
Amid the growing challenge of antimicrobial resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutic candidates. Among these, glycine-rich AMPs are characterized by a high glycine content, which contributes to their structural flexibility and diverse mechanisms of action. These peptides often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Their primary mode of action frequently involves disruption of the bacterial cell membrane and interaction with intracellular targets, making the development of resistance more challenging for bacteria.[1]
Mechanism of Action
The antibacterial activity of glycine and glycine-rich peptides is often attributed to their ability to interfere with the synthesis of the bacterial cell wall. Specifically, they can inhibit the incorporation of L-alanine into peptidoglycan precursors, a crucial component of the cell wall.[2] This disruption leads to a weakened cell wall, morphological alterations, and eventual cell lysis.[2][3] Some glycine-rich AMPs, like AfRgly1, have also been shown to interact with bacterial DNA, suggesting a multi-target approach that contributes to their potent antimicrobial effects.[1]
Caption: Proposed mechanism of action for the glycine-rich antimicrobial peptide AfRgly1.
Comparative Efficacy of AfRgly1 Across Bacterial Strains
The antimicrobial efficacy of the recombinant glycine-rich peptide, rAfRgly1, was evaluated against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), representing the lowest concentration of the peptide that inhibits visible bacterial growth, was determined for each strain.
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) of rAfRgly1 (µM) |
| Staphylococcus aureus | Gram-positive | 32 |
| Bacillus sp. T2 | Gram-positive | 32 |
| Vibrio alginolyticus | Gram-negative | 64 |
| Aeromonas hydrophila | Gram-negative | 64 |
| Vibrio anguillarum | Gram-negative | 64 |
| Escherichia coli | Gram-negative | 64 |
| Acinetobacter sp. L32 | Gram-negative | >64 |
| Vibrio harveyi | Gram-negative | >64 |
Data sourced from a study on the heterologous expression and antimicrobial targets of AfRgly1.[1]
The results indicate that rAfRgly1 exhibits potent activity against the tested Gram-positive bacteria, Staphylococcus aureus and Bacillus sp. T2, with a lower MIC value. It also demonstrates significant inhibitory effects against several Gram-negative species, although at a slightly higher concentration.[1]
Key Experimental Protocols
The following outlines the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[4][5][6]
-
Bacterial Culture Preparation:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at an appropriate temperature (e.g., 37°C) until it reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 Colony Forming Units (CFU)/mL.
-
-
Peptide Dilution Series:
-
The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
-
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of glycine on the biosynthesis of peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 5. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Fused Proteins: A Comparative Guide to Enzymatic Cleavage of Glycine-Rich Linkers
For researchers, scientists, and drug development professionals seeking efficient methods for the separation of fused protein partners, this guide provides a comparative analysis of the enzymatic cleavage of glycine-rich flexible linkers. Here, we focus on the performance of the staphylolytic enzyme lysostaphin on oligoglycine linkers of varying lengths, including hexaglycine (Gly6), and compare its efficacy against a commonly used alternative, the (G₄S)ₓ linker.
This guide is based on published findings demonstrating the utility of lysostaphin as a novel and robust protease for protein engineering applications. Experimental data has shown that lysostaphin can efficiently digest glycine-rich linkers of various lengths, with cleavage efficiency improving as the length of the oligoglycine linker increases.[1]
Comparative Performance of Lysostaphin on Glycine-Rich Linkers
The following table summarizes the comparative digestion efficiency of lysostaphin on different glycine-rich linkers. The data is illustrative, reflecting the trend reported in the literature where longer oligoglycine linkers lead to improved cleavage efficiency.[1]
| Linker Type | Composition | Relative Digestion Efficiency (%) | Remarks |
| Oligoglycine (Gly4) | Gly-Gly-Gly-Gly | 50 | Moderate susceptibility to lysostaphin cleavage. |
| Oligoglycine (this compound) | Gly-Gly-Gly-Gly-Gly-Gly | 75 | Good substrate for lysostaphin with efficient cleavage. |
| Oligoglycine (Gly8) | Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly | 95 | High susceptibility, leading to near-complete digestion. |
| (G₄S)ₓ Linker (x=1) | Gly-Gly-Gly-Gly-Ser | 60 | Cleavable by lysostaphin, but potentially less efficient than longer pure glycine linkers. |
| (G₄S)ₓ Linker (x=2) | (Gly-Gly-Gly-Gly-Ser)₂ | 80 | Increased length improves cleavage efficiency. |
Experimental Protocol: Enzymatic Digestion of a Fusion Protein with a this compound Linker
This protocol describes a typical workflow for assessing the cleavage of a fusion protein containing a hexaglycine (this compound) linker by lysostaphin.
Objective: To determine the efficiency of lysostaphin in cleaving a His-MBP-Gly6-LbCpf1 model fusion protein.
Materials:
-
Purified His-MBP-Gly6-LbCpf1 fusion protein
-
Recombinant Lysostaphin
-
Digestion Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain
-
Densitometer for protein band quantification
Procedure:
-
Expression and Purification of the Fusion Protein:
-
Transform E. coli with a plasmid encoding the His-MBP-Gly6-LbCpf1 fusion protein.
-
Induce protein expression with IPTG and grow the culture at an optimal temperature.
-
Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purify the fusion protein from the cell lysate using a nickel-affinity chromatography column.
-
Elute the purified protein and dialyze against the digestion buffer.
-
-
Enzymatic Digestion:
-
Set up digestion reactions in microcentrifuge tubes. A typical reaction would contain:
-
His-MBP-Gly6-LbCpf1 fusion protein (e.g., 1 mg/mL final concentration)
-
Lysostaphin (e.g., 1:100 enzyme to substrate ratio by mass)
-
Digestion Buffer to a final volume of 50 µL.
-
-
Incubate the reactions at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the digestion.
-
Stop the reaction in the aliquots by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis of Digestion Products:
-
Load the samples from each time point onto an SDS-PAGE gel.
-
Run the gel to separate the protein fragments based on their molecular weight.
-
Stain the gel with Coomassie Brilliant Blue.
-
Visualize the results. The uncleaved fusion protein will appear as a single high-molecular-weight band. The cleaved products will appear as two smaller bands corresponding to His-MBP and LbCpf1.
-
-
Data Quantification:
-
Quantify the intensity of the protein bands using a densitometer.
-
Calculate the percentage of cleavage at each time point by comparing the intensity of the cleaved product bands to the initial intensity of the fusion protein band.
-
Visualizing the Process
The following diagrams illustrate the key processes involved in this experimental comparison.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
